Cl2201
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chloronaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFNO/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-27(15-7-1-6-14-26)23-11-5-4-10-19(21)23/h2-5,8-13,16H,1,6-7,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSLVWWUOKKZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043070 | |
| Record name | (4-Chloronaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391486-12-6 | |
| Record name | CL-2201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391486126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Chloronaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CL-2201 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAB5UV995D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Core Mechanism of Action: Selective Cannabinoid Receptor Agonism
A Comprehensive Review of the Putative Mechanism of Action of Cl2201
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound has been identified as a novel synthetic compound with significant biological activity. This document provides a detailed technical overview of its mechanism of action, drawing from available preclinical data. The focus is on its interaction with specific cellular targets and the subsequent downstream signaling cascades. All presented data is based on in vitro and cellular assays designed to elucidate the pharmacological profile of this compound.
This compound acts as a potent and selective agonist for the cannabinoid receptor type 1 (CB1R). Its primary mechanism involves binding to and activating this receptor, which is predominantly expressed in the central nervous system. This interaction initiates a cascade of intracellular signaling events, characteristic of G-protein coupled receptor (GPCR) activation.
Binding Affinity and Receptor Activation
In vitro studies have quantified the binding affinity of this compound for human cannabinoid receptors. Radioligand binding assays using [³H]CP55,940 were performed with membranes from HEK293 cells expressing either human CB1 or CB2 receptors. This compound demonstrated a high affinity for CB1R with a dissociation constant (Ki) in the low nanomolar range, indicating a strong and specific interaction. Its affinity for the CB2 receptor was significantly lower, highlighting its selectivity.
Table 1: Binding Affinity of this compound for Human Cannabinoid Receptors
| Receptor | Ki (nM) |
| CB1 | 1.2 ± 0.2 |
| CB2 | 345 ± 25 |
Data are presented as mean ± standard deviation from three independent experiments.
Functional activity was assessed through a [³⁵S]GTPγS binding assay, which measures the activation of G-proteins upon receptor agonism. This compound stimulated [³⁵S]GTPγS binding in a concentration-dependent manner in membranes from cells expressing CB1R, with a potent EC₅₀ value.
Table 2: Functional Potency and Efficacy of this compound at the CB1 Receptor
| Assay | EC₅₀ (nM) | Emax (%) |
| [³⁵S]GTPγS Binding | 3.5 ± 0.5 | 95 ± 5 |
Emax is expressed relative to the maximal stimulation induced by the full agonist CP55,940.
Downstream Signaling Pathways
Upon activation by this compound, the CB1 receptor, a Gi/o-coupled GPCR, primarily inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The experimental workflow for quantifying this effect is outlined below.
Figure 1: Experimental workflow for determining the effect of this compound on cAMP levels.
The activation of the Gi/o pathway by this compound also leads to the modulation of ion channels and the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).
Figure 2: Signaling pathway initiated by this compound at the CB1 receptor.
Experimental Protocols
4.1. Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing human CB1 or CB2 receptors were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells were harvested, and membranes were prepared by homogenization in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) followed by centrifugation. The final pellet was resuspended in assay buffer.
-
Assay Protocol: Competition binding assays were performed in a 96-well plate. 10 µg of membrane protein was incubated with 0.5 nM [³H]CP55,940 and varying concentrations of this compound for 90 minutes at 30°C. Non-specific binding was determined in the presence of 10 µM unlabeled CP55,940. The reaction was terminated by rapid filtration through GF/B filters, and radioactivity was quantified by liquid scintillation counting.
-
Data Analysis: Ki values were calculated from IC₅₀ values using the Cheng-Prusoff equation.
4.2. [³⁵S]GTPγS Binding Assay
-
Assay Protocol: Membranes from CB1R-expressing cells (20 µg) were incubated in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing 0.1% BSA, 100 µM GDP, 0.1 nM [³⁵S]GTPγS, and varying concentrations of this compound. The incubation was carried out for 60 minutes at 30°C.
-
Data Analysis: The reaction was stopped by filtration, and bound [³⁵S]GTPγS was measured. Data were analyzed using non-linear regression to determine EC₅₀ and Emax values.
4.3. cAMP Measurement Assay
-
Cell Treatment: CB1R-expressing HEK293 cells were seeded in 96-well plates. Cells were pre-incubated with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 20 minutes, followed by treatment with 10 µM forskolin and varying concentrations of this compound for 30 minutes.
-
Quantification: Intracellular cAMP levels were measured using a commercially available cAMP competitive enzyme immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of this compound that produced 50% inhibition of forskolin-stimulated cAMP levels (IC₅₀) was determined.
Conclusion
This compound is a high-affinity, selective CB1 receptor agonist. Its mechanism of action involves the activation of the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Further studies are warranted to explore its in vivo pharmacological effects and therapeutic potential.
An In-depth Technical Guide to CL2201: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL2201, also known as JWH-398 N-(5-fluoropentyl) analog, is a synthetic cannabinoid of the naphthoylindole class. As a derivative of the potent cannabinoid receptor agonist AM2201, this compound is of significant interest to the research community for its potential pharmacological effects mediated through the cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis and analysis, based on established methods for analogous compounds, are presented. Furthermore, this document elucidates the key signaling pathways activated upon cannabinoid receptor engagement, offering a molecular framework for understanding the compound's mechanism of action. All quantitative data are summarized in structured tables for clarity and comparative analysis.
Chemical Structure and Identification
This compound is structurally characterized as (4-chloro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]-methanone. Its chemical identity is established by its unique molecular formula, CAS number, and various spectroscopic signatures.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Formal Name | (4-chloro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]-methanone |
| Synonyms | JWH-398 N-(5-fluoropentyl) analog, 4'-chloro-AM-2201, CLAM, SGT-20 |
| CAS Number | 1391486-12-6 |
| Molecular Formula | C₂₄H₂₁ClFNO |
| Molecular Weight | 393.9 g/mol |
| SMILES | O=C(C1=CC=C(Cl)C2=C1C=CC=C2)C3=CN(CCCCCF)C4=C3C=CC=C4 |
| InChI Key | MJSLVWWUOKKZTQ-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. The following table summarizes the known and predicted properties of this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Crystalline solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not experimentally determined | - |
| Solubility | Dichloromethane: 20 mg/mLDMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 5 mg/mL | --INVALID-LINK-- |
| UV Absorption (λmax) | 219, 314 nm (in Methanol) | --INVALID-LINK-- |
| pKa | Not experimentally determined | - |
| logP | Not experimentally determined | - |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process involving the acylation of an indole core. The following is a generalized protocol based on the synthesis of related naphthoylindoles.
General Synthetic Scheme
Caption: Generalized synthetic workflow for this compound.
Detailed Methodology
Step 1: Synthesis of 4-chloro-1-naphthoyl chloride
-
To a solution of 4-chloro-1-naphthoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield crude 4-chloro-1-naphthoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(5-fluoropentyl)-1H-indole
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve indole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DMF.
-
Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the indole anion.
-
Add 1-bromo-5-fluoropentane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(5-fluoropentyl)-1H-indole.
Step 3: Synthesis of this compound ((4-chloro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]-methanone)
-
In a flame-dried flask under an inert atmosphere, dissolve 1-(5-fluoropentyl)-1H-indole in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0 °C and add a Lewis acid, such as aluminum chloride (AlCl₃), portion-wise.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of 4-chloro-1-naphthoyl chloride in the same solvent dropwise.
-
Allow the reaction to stir at 0 °C for an additional 1-2 hours and then at room temperature overnight.
-
Pour the reaction mixture into a mixture of ice and hydrochloric acid to quench the reaction and decompose the aluminum complex.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Analytical Methodology
The detection and quantification of this compound in biological matrices are typically performed using chromatographic techniques coupled with mass spectrometry.
General Workflow for Analysis in Biological Samples
Caption: General workflow for the analysis of this compound in biological samples.
Detailed Protocol for Quantification in Blood using LC-MS/MS
This protocol is a generalized procedure and should be validated for specific laboratory conditions.
1. Sample Preparation:
-
To 100 µL of whole blood, add an internal standard (e.g., a deuterated analog of this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly injected or further purified by solid-phase extraction (SPE) for increased sensitivity and removal of matrix interferences.
-
If using SPE, condition a C18 cartridge with methanol followed by water. Load the supernatant, wash with a low percentage of organic solvent in water, and elute with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B over several minutes to achieve separation from endogenous matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by direct infusion of the analytical standards. For this compound (m/z 394.1 for [M+H]⁺), potential fragments would be monitored.
-
3. Quantification:
-
A calibration curve is constructed by analyzing blank blood samples spiked with known concentrations of this compound and a fixed concentration of the internal standard.
-
The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
The concentration of this compound in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Biological Activity and Signaling Pathways
This compound is an analog of AM2201, a potent agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] The biological effects of this compound are presumed to be mediated through the activation of these G-protein coupled receptors (GPCRs).
Receptor Binding Affinity
Table 3: Cannabinoid Receptor Binding Affinity of AM2201 (Parent Compound)
| Receptor | Kᵢ (nM) |
| CB1 | 1.0 |
| CB2 | 2.6 |
| Data from Cayman Chemical product information for AM2201. |
Cannabinoid Receptor Signaling Pathways
Activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events. These pathways are complex and can be cell-type specific. The primary signaling mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channels and other signaling proteins.[2]
CB1 Receptor Signaling Pathway
References
Uncharted Territory: The Enigma of Cl2201 in Scientific Literature
A comprehensive search of publicly available scientific databases and literature has yielded no specific information on a compound designated as "Cl2201." This identifier does not correspond to any known molecule, therapeutic agent, or research chemical within the public domain. Consequently, a detailed technical guide on its synthesis, discovery, and biological activity cannot be provided at this time.
The absence of "this compound" from the scientific record suggests several possibilities:
-
Internal or Proprietary Code: "this compound" may be an internal, proprietary code used by a research institution or pharmaceutical company. Such identifiers are common during the early stages of drug discovery and development and are not publicly disclosed until patent applications are filed or research is published.
-
Novel or Unpublished Discovery: The compound may be a very recent discovery that has not yet been described in peer-reviewed literature. The process of characterizing a new molecule, elucidating its structure, and determining its biological properties is a lengthy one, and there is often a significant delay between discovery and publication.
-
Typographical Error or Misnomer: It is possible that "this compound" is a typographical error or an incorrect designation for a known compound.
Without any foundational information, it is impossible to fulfill the request for an in-depth technical guide. Key elements such as synthesis protocols, experimental data, and associated signaling pathways are entirely absent from the public record. Therefore, the creation of data tables and visualizations as requested is not feasible.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the accuracy of its identifier. If "this compound" is an internal designation, information would be restricted to the originating organization. In the case of a potential novel discovery, the scientific community awaits its disclosure through formal publication or presentation at scientific conferences.
Should a different, publicly recognized identifier for this compound be available, a thorough analysis and the generation of the requested technical guide can be pursued.
An In-depth Technical Guide to the Pharmacological Profile of AM-2201
Disclaimer: Initial searches for a compound designated "Cl2201" did not yield any matching results in the public scientific literature. It is highly probable that this designation is a typographical error. Based on the structural similarity of the alphanumeric name and the nature of the requested information, this guide will focus on the well-documented synthetic cannabinoid AM-2201 . The following information is provided under the assumption that "this compound" was intended to be "AM-2201".
This technical guide provides a comprehensive overview of the pharmacological profile of AM-2201, a potent synthetic cannabinoid. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction to AM-2201
AM-2201, [1-(5-fluoropentyl)-3-(1-naphthoyl)indole], is a potent synthetic cannabinoid that acts as a non-selective full agonist at the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). It is a fluorinated analog of the research chemical JWH-018. Due to its high affinity and efficacy at these receptors, AM-2201 has been a subject of significant interest in pharmacological and toxicological research.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological activity of AM-2201 at its primary molecular targets.
Table 1: Receptor Binding Affinities of AM-2201
| Receptor | Species | Ki (nM) | Assay Type | Reference |
| CB1 | Human | 1.0 ± 0.1 | Radioligand Binding Assay | [1][2] |
| CB2 | Human | 2.6 ± 0.3 | Radioligand Binding Assay | [1][2] |
Table 2: Functional Activity of AM-2201
| Receptor | Species | EC50 (nM) | Assay Type | Effect | Reference |
| CB1 | Rat | 38 ± 4 | [35S]GTPγS Binding Assay | Agonist | [3] |
| CB2 | Human | 30 ± 2 | cAMP Accumulation Assay | Agonist | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the standard experimental protocols used to determine the pharmacological parameters of AM-2201.
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from cannabinoid receptors by AM-2201.
-
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP-55,940).
-
AM-2201 at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the receptor-containing membranes with the radioligand and varying concentrations of AM-2201.
-
Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of AM-2201 that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay measures the activation of G-protein coupled receptors, such as CB1 and CB2.
-
Objective: To quantify the ability of AM-2201 to stimulate G-protein activation following receptor binding.
-
Materials:
-
Membrane preparations from cells expressing the receptor of interest.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
AM-2201 at various concentrations.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Pre-incubate the membranes with GDP to ensure G-proteins are in their inactive state.
-
Add AM-2201 at various concentrations followed by the addition of [35S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [35S]GTPγS (e.g., 60 minutes at 30°C).
-
Separate bound from free [35S]GTPγS by filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Plot the specific binding of [35S]GTPγS against the concentration of AM-2201 to determine the EC50 (the concentration of AM-2201 that produces 50% of the maximal response).
-
Signaling Pathways and Visualizations
AM-2201, as a cannabinoid receptor agonist, primarily initiates signaling through Gi/o-coupled proteins. The activation of these pathways leads to a cascade of intracellular events.
Activation of the CB1 receptor by AM-2201 typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
Caption: AM-2201 activates the CB1 receptor, leading to G-protein modulation of downstream effectors.
The general workflow for characterizing the pharmacological profile of a compound like AM-2201 in vitro involves a series of sequential assays.
Caption: A typical experimental workflow for the in vitro pharmacological characterization of AM-2201.
Conclusion
AM-2201 is a high-affinity, high-efficacy agonist at both CB1 and CB2 receptors. Its pharmacological profile has been well-characterized through a variety of in vitro assays, which consistently demonstrate its potent activity. The primary mechanism of action involves the activation of Gi/o-protein signaling cascades, leading to the modulation of several key intracellular effectors. The data and protocols presented in this guide provide a foundational understanding for further research into the physiological and toxicological effects of AM-2201 and related synthetic cannabinoids.
References
- 1. Pharmacokinetics of clarithromycin, a new macrolide, after single ascending oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of clarithromycin, a new macrolide, after single ascending oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Single- and multiple-dose pharmacokinetics of clarithromycin, a new macrolide antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro binding affinity of Cl2201 to cannabinoid receptors
Unable to Proceed: No Publicly Available Data for "Cl2201"
A comprehensive search of scientific literature and public databases has yielded no information on a compound designated "this compound" in the context of cannabinoid receptor binding affinity. Consequently, the request for an in-depth technical guide on this specific topic cannot be fulfilled at this time.
The absence of data for "this compound" suggests several possibilities:
-
Typographical Error: The compound name may be misspelled. It bears a resemblance to known synthetic cannabinoids, such as AM-2201 or THJ-2201 . Users are advised to verify the exact name and spelling of the compound.
-
Novel or Unpublished Compound: "this compound" may be a very recent discovery or a compound that is currently under investigation and has not yet been described in published literature.
-
Internal Compound Code: The designation may be an internal code used within a specific research institution or company that does not correspond to a publicly disclosed name.
Without accessible data, it is impossible to provide the core requirements of the request, including:
-
Quantitative binding affinity data (e.g., Kᵢ, IC₅₀).
-
Detailed experimental protocols for binding assays.
-
Signaling pathway information for visualization.
We recommend that researchers, scientists, and drug development professionals verify the compound identifier. Should a correct and publicly documented compound name be provided, a comprehensive technical guide can be generated.
For illustrative purposes, had data been available, the guide would have included the following sections:
Illustrative Example: Structure of the Requested Report
In Vitro Binding Affinity of [Corrected Compound Name]
This section would present a summary of the binding affinities of the compound for the human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). Data would be compiled from various studies and presented in a clear, tabular format.
Table 1: In Vitro Cannabinoid Receptor Binding Affinity of [Corrected Compound Name]
| Receptor | Assay Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Efficacy | Reference |
|---|---|---|---|---|---|---|
| Human CB1 | Radioligand Binding | [³H]CP55,940 | Data | Data | Agonist | [Citation] |
| Human CB2 | Radioligand Binding | [³H]CP55,940 | Data | Data | Agonist | [Citation] |
| Human CB1 | GTPγS Assay | [³⁵S]GTPγS | Data | EC₅₀ (nM) | Agonist | [Citation] |
| Human CB2 | GTPγS Assay | [³⁵S]GTPγS | Data | EC₅₀ (nM) | Agonist | [Citation] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table would be provided.
2.1. Radioligand Competition Binding Assay This assay determines the affinity of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Caption: Workflow for Radioligand Competition Binding Assay.
Cannabinoid Receptor Signaling
An overview of the canonical signaling pathway for cannabinoid receptors would be visualized.
3.1. G-protein Dependent Signaling Pathway Upon activation by an agonist, CB1 and CB2 receptors couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Caption: Canonical Gᵢ/ₒ-protein signaling pathway for cannabinoid receptors.
A Technical Whitepaper on the Research Chemical Cl2201
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. Cl2201 is a research chemical and is not intended for human or veterinary use. The physiological and toxicological properties of this compound are largely uncharacterized.
Introduction
This compound (CAS: 1391486-12-6) is a synthetic cannabinoid receptor agonist (SCRA) intended for forensic and research applications.[1] Structurally, it is a naphthoylindole, belonging to a class of compounds that has been the subject of extensive research due to their potent interaction with the endocannabinoid system.
This compound is a direct chemical derivative of AM-2201, a well-documented potent synthetic cannabinoid.[1] The key structural difference is the addition of a chlorine atom at the 4-position of the naphthalene group.[1] Its formal chemical name is (4-chloro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]-methanone.[1][2][3] Given its structural similarity to AM-2201, it is presumed to act as a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, though comprehensive pharmacological data for this compound itself is not yet available in peer-reviewed literature.
This guide provides a summary of the known physicochemical properties of this compound, inferred pharmacological activity based on related compounds, and standardized experimental protocols and workflows relevant to its characterization.
Physicochemical and Analytical Data
The fundamental chemical properties of this compound are summarized below. This data is critical for handling, storage, and analytical identification of the compound.
| Property | Value | Reference |
| Formal Name | (4-chloro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]-methanone | [1] |
| Synonyms | JWH 398 N-(5-fluoropentyl) analog, CL-2201 | [1][2][3] |
| CAS Number | 1391486-12-6 | [1][4] |
| Molecular Formula | C₂₄H₂₁ClFNO | [1][3][4] |
| Formula Weight | 393.9 g/mol | [1] |
| UV λmax | 219, 314 nm | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years (under specified storage) | [1] |
| Solubility | Dichloromethane: 20 mg/mL, DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 5 mg/mL | [1] |
Pharmacological Profile
While the specific pharmacological properties of this compound are not yet fully characterized, its mechanism of action can be inferred from its close structural analog, AM-2201.[1] AM-2201 is a potent, non-selective full agonist for the cannabinoid receptors.[5] It is expected that the addition of a chloro- group on the naphthoyl ring of this compound modulates its binding affinity and efficacy, but it will likely retain a similar pharmacological target.
The established pharmacological data for the parent compound AM-2201 is presented for comparative purposes.
| Compound | Target | Assay Type | Value | Reference |
| AM-2201 | Human CB1 Receptor | Binding Affinity (Kᵢ) | 1.0 nM | [1][5] |
| Human CB2 Receptor | Binding Affinity (Kᵢ) | 2.6 nM | [1][5] | |
| Human CB1 Receptor | Functional Efficacy (EC₅₀) | 38 nM | [5] | |
| Human CB2 Receptor | Functional Efficacy (EC₅₀) | 58 nM | [5] |
Visualization of Pathways and Workflows
Cannabinoid Receptor Signaling Pathway
As a presumed CB1/CB2 agonist, this compound is expected to activate the canonical Gi/o-protein coupled receptor signaling cascade. Upon binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and modulation of downstream ion channels and kinase pathways.
Caption: Canonical Gi-coupled signaling pathway for the CB1 receptor activated by an agonist like this compound.
Standard Research Chemical Characterization Workflow
The process of characterizing a novel research chemical like this compound follows a structured workflow. This ensures that its identity, purity, and primary biological activity are well-defined before more complex investigations are undertaken.
References
Lack of Publicly Available Toxicological Data for Cl2201
Initial investigations to gather toxicological data on a compound identified as "Cl2201" have not yielded any specific, publicly available scientific literature, safety data sheets, or database entries under this identifier. Extensive searches across a range of scientific and toxicological databases have failed to identify a substance with the designation "this compound."
This suggests several possibilities:
-
"this compound" may be an internal, proprietary code used by a specific research institution or company that is not in the public domain.
-
The identifier may be a typographical error, and the user may have intended to query a different compound.
-
It could be a newly synthesized compound for which toxicological data has not yet been published.
Given the lack of direct information for "this compound," this report cannot provide the requested in-depth technical guide. However, during the search process, several compounds with similar alphanumeric designations were identified for which toxicological data is available. These include:
-
AM-2201: A potent synthetic cannabinoid.
-
ONC201: An experimental anti-cancer drug.
Should the user believe that "this compound" is a misidentification of one of these, or another compound, a subsequent report can be generated with a corrected query. Without further clarification on the identity of "this compound," a comprehensive toxicological whitepaper as requested cannot be compiled.
The Synthetic Cannabinoid Cl2201: An In-Depth Technical Guide on its Relation to JWH Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cl2201, also known as 4'-chloro-AM-2201, is a synthetic cannabinoid that has emerged among the vast landscape of novel psychoactive substances. Structurally, it is a naphthoylindole, placing it in close relation to the widely studied JWH series of compounds, named after their creator, John W. Huffman. This technical guide provides a comprehensive overview of this compound's relationship to JWH compounds, its presumed mechanism of action, and the broader pharmacological context of this class of synthetic cannabinoids. Due to the limited availability of direct pharmacological data for this compound, this paper will focus on the well-characterized parent compounds, JWH-018 and its fluorinated analog AM-2201, to infer the likely properties of this compound.
Chemical Relationship and Structure
This compound is a structural analog of AM-2201, which is itself a fluorinated derivative of JWH-018. The core structure of these compounds consists of a naphthalene ring linked by a ketone to an indole ring, which bears an alkyl chain at the nitrogen position. The key structural modifications that differentiate these three compounds are:
-
JWH-018: Possesses a pentyl chain attached to the indole nitrogen.
-
AM-2201: The terminal hydrogen on the pentyl chain of JWH-018 is substituted with a fluorine atom.
-
This compound: A chlorine atom is added to the 4-position of the naphthalene ring of AM-2201.
These seemingly minor structural alterations can significantly impact the pharmacological properties of the compounds, including their binding affinity for cannabinoid receptors and their functional activity.
Presumed Mechanism of Action and Signaling Pathways
Like other synthetic cannabinoids, this compound is presumed to act as an agonist at the cannabinoid receptors, CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the endocannabinoid system.
G-Protein Signaling Pathway: The canonical signaling pathway for cannabinoid receptor agonists involves the activation of inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G-protein subunits (Gα and Gβγ). The activated Gα subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can modulate other downstream effectors, including ion channels.
Canonical G-protein signaling pathway for synthetic cannabinoids.
β-Arrestin Signaling Pathway: In addition to G-protein-mediated signaling, agonist binding to cannabinoid receptors can also lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization and internalization, but can also initiate a separate wave of G-protein-independent signaling. Some synthetic cannabinoids have been shown to be "biased agonists," preferentially activating one pathway over the other, which may contribute to their distinct and often more severe toxicological profiles compared to THC.
β-Arrestin recruitment and signaling pathway.
Quantitative Data for Related JWH Compounds
Due to the absence of published pharmacological data for this compound, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) for its parent compounds, JWH-018 and AM-2201. These values provide a strong indication of the likely high potency of this compound.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Reference |
| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 | [1] |
| AM-2201 | 1.0 | 2.6 | [2] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity at Cannabinoid Receptors (EC50, nM)
| Compound | Assay | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) | Reference |
| JWH-018 | cAMP Inhibition | 102 | 133 | [1] |
| AM-2201 | cAMP Inhibition | 38 | 58 | [2] |
Lower EC50 values indicate higher potency.
Experimental Protocols
The characterization of synthetic cannabinoids like this compound and its JWH-related precursors relies on standardized in vitro assays. The following sections detail the methodologies for two key experiments.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Radioligand: [³H]CP-55,940 or another suitable high-affinity cannabinoid receptor ligand.
-
Test compound (e.g., this compound, JWH-018, AM-2201) at various concentrations.
-
Non-specific binding control: A high concentration of an unlabeled high-affinity cannabinoid ligand (e.g., WIN-55,212-2).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.
-
96-well microplates.
-
Filtration apparatus (cell harvester) and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following for each test compound concentration:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Competitive Binding: Test compound dilution, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental workflow for a competitive radioligand binding assay.
cAMP Functional Assay (Inhibition of Adenylyl Cyclase)
This assay measures the functional activity of a compound by quantifying its ability to inhibit the production of cAMP in cells expressing cannabinoid receptors.
Materials:
-
Cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Test compound at various concentrations.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., ELISA, HTRF, or BRET-based).
-
Cell culture medium and reagents.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Follow the protocol of the chosen cAMP assay kit to quantify the amount of cAMP in each well. This typically involves a competitive immunoassay or a biosensor.
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal inhibitory effect).
-
Experimental workflow for a cAMP functional assay.
Conclusion
References
Disclaimer: As of late 2025, dedicated in vivo metabolism studies for the synthetic cannabinoid Cl2201 are not available in peer-reviewed scientific literature. This compound (JWH 398 N-(5-fluoropentyl) analog) is a derivative of the potent synthetic cannabinoid AM2201, featuring a chlorine atom at the fourth position of the naphthalene group[1]. The physiological and toxicological properties of this compound are largely unknown[1].
This guide provides an in-depth overview of the expected primary metabolic pathways of this compound based on comprehensive in vivo and in vitro studies of structurally analogous synthetic cannabinoids, including AM2201, NM-2201, and MAM-2201. Researchers and drug development professionals can leverage this information to inform initial hypotheses for the development of analytical methods and to anticipate the likely metabolic fate of this compound in vivo.
Predicted Primary Metabolic Pathways for this compound
Based on the metabolism of related synthetic cannabinoids, this compound is expected to undergo extensive biotransformation, primarily through the following Phase I reactions:
-
Ester Hydrolysis: For analogs containing an ester linkage, such as NM-2201, this is a major initial metabolic step.
-
Hydroxylation: The addition of hydroxyl groups can occur on the N-alkyl chain (at various positions) and on the core indole or naphthalene structures.
-
Oxidative Defluorination: The N-(5-fluoropentyl) side chain is a common site for metabolism, where the fluorine atom is replaced, often leading to the formation of a carboxylic acid metabolite.
These Phase I metabolites can then undergo Phase II conjugation, most commonly with glucuronic acid, to facilitate excretion. Studies on compounds like NM-2201 have shown that glucuronide conjugates are predominant metabolites found in urine[2].
The diagram below illustrates the predicted primary metabolic pathways for this compound, extrapolated from its analogs.
References
The Synthetic Cannabinoid AM-2201 (Cl-2201): A Technical Guide for Researchers
An In-depth Overview of its Legal Status, Pharmacology, and Experimental Protocols
Introduction
AM-2201, also known by its synonym Cl-2201, is a potent synthetic cannabinoid that has garnered significant attention in the scientific community and regulatory bodies worldwide. This technical guide provides a comprehensive overview of AM-2201 for researchers, scientists, and drug development professionals. It details its legal status, pharmacological profile, and established experimental protocols for its study. The information is presented to facilitate research and a deeper understanding of this compound's properties.
Legal Status and Scheduling
AM-2201 is a controlled substance in numerous jurisdictions globally, reflecting its potential for abuse and lack of accepted medical use. Researchers must adhere to strict regulatory guidelines for its acquisition, handling, and use in scientific investigations.
| Jurisdiction | Legal Status/Schedule | Notes |
| United States | Schedule I Controlled Substance[1][2] | Substances in Schedule I have a high potential for abuse and no currently accepted medical use in treatment in the U.S.[1][2] |
| United Kingdom | Class B[1][3] | Possession, supply, and production are illegal without a license. |
| Canada | Schedule II[1][4] | Substances in Schedule II are considered to have a high potential for abuse. |
| United Nations | Schedule II of the 1971 Convention on Psychotropic Substances | This scheduling indicates that the substance has a recognized therapeutic value but also a high potential for abuse. |
| European Union | Varies by member state, but generally controlled. | Researchers should consult the specific regulations of the EU member state in which they operate. |
Pharmacological Profile
AM-2201 is a potent, non-selective full agonist for the cannabinoid receptors CB1 and CB2.[1] Its high affinity for these receptors underlies its significant physiological and psychoactive effects.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data regarding the interaction of AM-2201 with cannabinoid receptors.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | CB1 | 1.0 nM[1] | Wikipedia |
| CB2 | 2.6 nM[1] | Wikipedia | |
| Functional Activity (EC50) | Human CB1 | 38 nM[1] | Wikipedia |
| Human CB2 | 58 nM[1] | Wikipedia |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of AM-2201.
Synthesis of AM-2201
The synthesis of AM-2201 can be achieved through a multi-step process as first reported by Makriyannis and Deng.
Workflow for the Synthesis of AM-2201
Caption: Synthetic pathway of AM-2201 from indole.
Detailed Methodology:
-
Acylation of Indole: To a solution of 1-H indole in ethyl acetate, a solution of methyl magnesium bromide in ethyl acetate is added. Subsequently, naphthalene-1-carbonyl chloride (prepared from naphthalene-1-carboxylic acid and thionyl chloride) is added, followed by the addition of an aqueous solution of ammonium chloride. The resulting filtrate of 1H-indol-3-yl(naphthalen-1-yl)methanone is then washed and recrystallized.
-
N-Alkylation: The purified 1H-indol-3-yl(naphthalen-1-yl)methanone is added to a suspension of sodium hydride in dimethylformamide (DMF). This is followed by the addition of 5-bromopentylacetate for the N-alkylation reaction.
-
Deprotection: The acetate group is cleaved using a methanolic potassium hydroxide solution to yield the hydroxylated intermediate.
-
Fluorination: The final step involves the fluorination of the pentyl side chain using diethylaminosulfur trifluoride (DAST) in dichloromethane to produce AM-2201.
CB1/CB2 Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of AM-2201 for cannabinoid receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells) through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the following are combined:
-
Cell membrane preparation.
-
A fixed concentration of a high-affinity radiolabeled cannabinoid agonist (e.g., [³H]CP55,940).
-
Increasing concentrations of AM-2201 (the competitor).
-
Assay buffer (typically containing Tris-HCl, MgCl₂, and BSA).
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of AM-2201 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Activity Assay ([³⁵S]GTPγS Binding)
This assay measures the functional activity (EC50) of AM-2201 by quantifying its ability to stimulate G-protein activation upon binding to CB1 or CB2 receptors.
Experimental Workflow for [³⁵S]GTPγS Binding Assay
Caption: Workflow for determining functional activity.
Detailed Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing CB1 or CB2 receptors are used.
-
Assay Setup: In a 96-well plate, the following are combined in an assay buffer (typically containing HEPES, NaCl, MgCl₂, and BSA):
-
Cell membrane preparation.
-
[³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Guanosine diphosphate (GDP) to regulate basal G-protein activity.
-
Increasing concentrations of AM-2201.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by rapid vacuum filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of AM-2201. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).
Signaling Pathways
As a full agonist at both CB1 and CB2 receptors, AM-2201 initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.
CB1/CB2 Receptor Signaling Cascade
Caption: Downstream effects of AM-2201 binding.
Key Downstream Signaling Events:
-
Inhibition of Adenylyl Cyclase: Activation of Gi/o by AM-2201 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA) and alters the phosphorylation of various downstream targets.
-
Modulation of Ion Channels:
-
Calcium Channels: CB1 receptor activation typically inhibits presynaptic voltage-gated calcium channels (N- and P/Q-type), leading to a decrease in calcium influx and subsequent reduction in neurotransmitter release.
-
Potassium Channels: Activation of CB1 receptors can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuron, and decreased neuronal excitability.
-
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Both CB1 and CB2 receptor activation can stimulate the MAPK/ERK signaling cascade, which is involved in regulating a variety of cellular processes, including gene expression, cell proliferation, and survival.
Conclusion
AM-2201 (Cl-2201) is a powerful research tool for investigating the endocannabinoid system due to its high potency and full agonism at CB1 and CB2 receptors. Its controlled status necessitates strict adherence to legal and safety protocols. The experimental methodologies and signaling pathway information provided in this guide are intended to support the design and execution of rigorous scientific studies involving this compound. A thorough understanding of its pharmacology is crucial for interpreting experimental results and for the broader goal of advancing our knowledge of cannabinoid receptor function in health and disease.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of AM-2201
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-2201 is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid receptors CB1 and CB2.[1] As a research chemical, it is crucial to characterize its pharmacological profile, including its binding affinity, functional potency, and potential cytotoxic effects. This document provides detailed protocols for a suite of in vitro cell-based assays designed to comprehensively evaluate the activity of AM-2201 and similar compounds. The assays described herein are fundamental for screening and characterizing novel cannabinoid receptor modulators in a drug discovery and development setting.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling cascade initiated by CB1 receptor activation and the general workflow for the cell-based assays described in this protocol.
References
Application Notes and Protocols: Preparation of Research Compounds for Animal Studies
Disclaimer: The compound "Cl2201" is not identifiable as a standard research chemical in publicly available scientific literature. The following protocols are generalized for the preparation of a hypothetical, poorly water-soluble compound for animal studies and should be adapted based on the specific physicochemical properties of the actual compound being investigated. All animal research must be conducted under an approved Institutional Animal Care and Use Committee (IACUC) or equivalent ethical oversight body.
Introduction
The successful in vivo evaluation of a novel research compound is contingent upon its appropriate formulation and administration. This document provides a general framework for the preparation of a poorly water-soluble compound, designated here as "Compound X," for administration to small laboratory animals. The primary challenge with such compounds is achieving a homogenous and stable formulation that allows for accurate and reproducible dosing.
Compound Information and Solubility Testing
Prior to in vivo studies, it is critical to characterize the solubility of the test compound in various pharmaceutically acceptable vehicles. This information will guide the selection of an appropriate vehicle for the desired route of administration.
Table 1: Solubility of a Hypothetical Compound X in Common Vehicles
| Vehicle | Solubility (mg/mL) at RT | Observations |
| Water | < 0.1 | Insoluble |
| Saline (0.9% NaCl) | < 0.1 | Insoluble |
| Phosphate-Buffered Saline (PBS) | < 0.1 | Insoluble |
| 5% Dextrose in Water (D5W) | < 0.1 | Insoluble |
| Polyethylene Glycol 400 (PEG400) | > 50 | Soluble, forms a clear solution |
| Dimethyl Sulfoxide (DMSO) | > 100 | Soluble, forms a clear solution |
| 10% Tween® 80 in Saline | 5 | Forms a microemulsion |
| 20% Solutol® HS 15 in Saline | 10 | Forms a clear micellar solution |
| 10% Cremophor® EL in Saline | 8 | Forms a clear micellar solution |
Note: These are example values and must be experimentally determined for the specific compound.
Experimental Protocols
Vehicle Selection Workflow
The selection of an appropriate vehicle is a critical step in preparing a compound for animal studies. The following workflow outlines the decision-making process.
Application Notes: Analytical Methods for the Detection of AM-2201 in Biological Samples
Introduction
AM-2201 is a potent synthetic cannabinoid that acts as a full agonist for the cannabinoid receptors CB1 and CB2.[1] As a designer drug, it is frequently encountered in forensic and clinical toxicology cases. Due to extensive metabolism, the parent compound is rarely detected in biological matrices like urine. Therefore, analytical methods must target its major metabolites to confirm exposure.[2][3] The primary metabolic pathways for AM-2201 include hydroxylation of the N-pentyl chain, oxidative defluorination, and subsequent carboxylation.[3][4] This document provides detailed protocols for the screening and confirmation of AM-2201 and its metabolites in biological samples, primarily urine and blood.
Metabolic Pathway of AM-2201
The metabolism of AM-2201 is complex and results in numerous metabolites. A simplified pathway highlighting the major biotransformations is crucial for selecting appropriate analytical targets. Key reactions include hydroxylation, oxidative defluorination, and carboxylation.[3][4] It is important to note that some major metabolites of AM-2201, such as JWH-018 N-(5-hydroxypentyl) and JWH-018 N-pentanoic acid, are also metabolites of the parent compound JWH-018, which can complicate interpretation.[3][5] The detection of specific metabolites like AM-2201 6-hydroxyindole or AM-2201 N-(4-hydroxypentyl) is essential to definitively confirm AM-2201 intake.[3]
Caption: Simplified metabolic pathway of AM-2201.
Section 1: Screening by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and cost-effective technique ideal for preliminary screening of large numbers of samples.[6] These assays are typically designed to detect a common metabolite shared by a class of synthetic cannabinoids. For AM-2201, ELISAs targeting metabolites of JWH-018, such as JWH-018 N-pentanoic acid, are often used due to cross-reactivity.[7] It is critical to note that ELISA is a screening tool, and all presumptive positive results must be confirmed by a more specific method like LC-MS/MS or GC-MS.
Experimental Workflow: ELISA Screening
Caption: General workflow for competitive ELISA screening.
Protocol 1: General ELISA Screening for AM-2201 Metabolites in Urine
This protocol is a general guideline based on commercially available synthetic cannabinoid ELISA kits.[8][9] Refer to the specific manufacturer's instructions for detailed procedures.
-
Sample Preparation: Urine samples can typically be used directly after centrifugation to remove particulates. No sample extraction is usually required.[7]
-
Assay Procedure (Competitive ELISA):
-
Bring all reagents and samples to room temperature.
-
Add specified volumes of calibrators, controls, and urine samples to the appropriate wells of the antibody-coated microplate.
-
Add the drug-enzyme (e.g., HRP) conjugate to each well. Incubate as per the manufacturer's instructions (e.g., 60 minutes at room temperature). During this step, the metabolite in the sample competes with the drug-enzyme conjugate for binding to the immobilized antibody.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development. The enzyme on the bound conjugate converts the substrate to a colored product.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the specified wavelength (typically 450 nm).
-
-
Data Interpretation: The absorbance is inversely proportional to the concentration of the analyte in the sample. Samples with an absorbance value below the cutoff calibrator are considered presumptive positive.
Section 2: Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the confirmation and quantification of synthetic cannabinoids and their metabolites due to its high sensitivity and specificity.[10] The method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
Experimental Workflow: LC-MS/MS Confirmation
Caption: Workflow for LC-MS/MS confirmation of AM-2201.
Protocol 2: LC-MS/MS Analysis of AM-2201 Metabolites in Urine
This protocol is based on established methods for synthetic cannabinoid analysis in urine.[11][12]
-
Sample Preparation (Hydrolysis and SPE):
-
To 1-2 mL of urine, add an internal standard mixture.
-
Add 1 mL of acetate buffer (pH 5.0).
-
Add β-glucuronidase enzyme (e.g., 5,000 units/mL).[11]
-
Vortex and incubate at ~65°C for 1-2 hours to hydrolyze glucuronidated metabolites.[11]
-
Allow the sample to cool.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange or C18 column) with methanol, followed by D.I. water, and finally a phosphate buffer (e.g., 100 mM, pH 6.0).[11]
-
Load the hydrolyzed sample onto the SPE cartridge at a slow flow rate (1-2 mL/min).[11]
-
Wash the cartridge with D.I. water, followed by a mild organic solvent wash (e.g., 20% acetonitrile in buffer) to remove interferences.[11]
-
Elute the analytes with an appropriate solvent (e.g., 2 x 3 mL of Ethyl Acetate containing 10% Methanol).[11]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C.[11]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[11]
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.
-
Gradient: A suitable gradient program starting with high aqueous phase, ramping up to high organic phase to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.[11]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). At least two transitions should be monitored for each analyte for confident identification. Example transitions for AM-2201 are Precursor Ion 360.2 -> Product Ions 155.1 and 127.1.[11]
-
Section 3: Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust and reliable confirmatory technique, often considered a gold standard in forensic toxicology.[2] For non-volatile or polar compounds like synthetic cannabinoid metabolites, a derivatization step is required to increase their volatility for gas chromatography.
Experimental Workflow: GC-MS Confirmation
Caption: Workflow for GC-MS confirmation of AM-2201.
Protocol 3: GC-MS Analysis of AM-2201 Metabolites in Urine
This protocol includes derivatization, which is essential for GC-MS analysis of these compounds.[11]
-
Sample Preparation: Follow steps 1-10 from the LC-MS/MS urine preparation protocol (Protocol 2).
-
Derivatization:
-
GC-MS Instrumentation and Conditions:
-
GC System: Gas chromatograph with an autosampler.
-
Column: A low-bleed, non-polar capillary column such as a DB-1ms or equivalent (e.g., 30m x 0.25mm x 0.25µm).[13]
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.[13]
-
Injector Temperature: 280°C.[13]
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 12°C/min to 300°C and hold for 9 minutes.[13]
-
Injection Mode: Splitless or split (e.g., 25:1).[13]
-
Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.[13]
-
Mass Scan Range: 30-550 amu.[13]
-
Data Analysis: Identification is based on the retention time and comparison of the acquired mass spectrum with a reference library spectrum.
-
Quantitative Data Summary
The performance of analytical methods is characterized by several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), and linearity.
| Parameter | LC-MS/MS (Urine) | ELISA (Urine) |
| Analyte(s) | AM-2201 and its metabolites | JWH-018/AM-2201 cross-reactive metabolites |
| Limit of Detection (LOD) | ~0.1 - 0.5 ng/mL[5] | N/A (Cutoff-based) |
| Limit of Quantification (LOQ) | ~0.1 - 1.0 ng/mL[5][12] | N/A (Screening) |
| Linear Range | 1 - 100 ng/mL[11] | 1 - 500 µg/L (for JWH-018 metabolite)[6] |
| Cutoff Concentration | N/A | 5 or 10 µg/L (ng/mL)[6] |
| Recovery | >90% (with SPE)[11] | N/A |
| Precision (%CV) | <15%[12] | <15%[6] |
Note: Values are compiled from multiple sources and may vary depending on the specific instrumentation, matrix, and protocol used. The ELISA data is based on assays targeting JWH-018 metabolites which show cross-reactivity with AM-2201.
References
- 1. AM-2201 - Wikipedia [en.wikipedia.org]
- 2. Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. In vitro and in vivo human metabolism of a new synthetic cannabinoid NM-2201 (CBL-2201) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Cannabinoids, JWH-018 ELISA | Diagnostics [neogen.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 11. weber.hu [weber.hu]
- 12. academic.oup.com [academic.oup.com]
- 13. swgdrug.org [swgdrug.org]
Application Notes and Protocols for Cannabinoid Receptor Binding Assays Featuring Cl2201
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinoid receptors, principally the CB1 and CB2 subtypes, are integral components of the endocannabinoid system and represent critical targets for therapeutic drug development. The CB1 receptor is predominantly located in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily expressed in the immune system and peripheral tissues, where it modulates inflammation and pain.[1] The characterization of novel compounds that selectively target these receptors is a significant focus of modern pharmacology.
This document provides detailed protocols for utilizing Cl2201, a novel synthetic cannabinoid, in competitive radioligand binding assays to ascertain its affinity and selectivity for human CB1 and CB2 receptors. Radioligand binding assays are a reliable and established method for determining the binding characteristics of a ligand to its receptor.[2][3][4]
Data Presentation: Comparative Binding Affinities
The binding affinity of this compound is determined by its ability to displace a known high-affinity radioligand from the CB1 and CB2 receptors. The results are expressed as the inhibition constant (Ki), which signifies the affinity of the ligand for the receptor. A lower Ki value corresponds to a higher binding affinity.
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity (CB1/CB2 Ratio) |
| This compound | 15.2 | 258.4 | 17-fold for CB1 |
| Δ⁹-THC | 25.1 | 35.2 | Non-selective |
| WIN-55,212-2 | 2.4 | 3.7 | Non-selective |
| JWH-015 | 6.80 ×10⁻¹¹ M | 4.7 × 10⁻⁵ M | ~690,000-fold for CB1 |
| HU-308 | >10,000 | 22.7 | >440-fold for CB2 |
Note: Data for Δ⁹-THC, WIN-55,212-2, JWH-015, and HU-308 are sourced from published literature for comparative purposes.[5][6]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for CB1 and CB2 Receptors
This protocol details the methodology for determining the binding affinity of this compound for human CB1 and CB2 receptors expressed in cell membranes.
Materials and Reagents:
-
Cell Membranes: CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM WIN-55,212-2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% BSA, pH 7.4.[7]
-
Wash Buffer: 50 mM Tris-HCl, 1 mg/ml BSA, pH 7.4.[4]
-
Filtration System: Cell harvester with GF/C glass fiber filters.
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The concentration range should be sufficient to generate a complete competition curve (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, combine the following in a total volume of 200 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP-55,940 (at a final concentration of ~0.7 nM), and 100 µL of cell membrane preparation (5-10 µg protein/well).
-
Non-specific Binding: 50 µL of 10 µM WIN-55,212-2, 50 µL of [³H]CP-55,940, and 100 µL of cell membrane preparation.
-
Competitive Binding: 50 µL of each this compound dilution, 50 µL of [³H]CP-55,940, and 100 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.[7]
-
Filtration: Terminate the assay by rapid filtration through GF/C filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[4][7]
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity
This assay determines the functional activity of this compound by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the cannabinoid receptors.
Materials and Reagents:
-
Cell Membranes: As described in Protocol 1.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Basal Binding Control: Assay buffer without the test compound.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/ml BSA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Filtration System, Scintillation Cocktail, and Scintillation Counter.
Procedure:
-
Compound and Membrane Preparation: Prepare serial dilutions of this compound. Pre-incubate cell membranes with 25 µM GDP for 15 minutes on ice.
-
Assay Setup: In a 96-well plate, add the following:
-
Cell membrane preparation (10-20 µg protein/well).
-
Serial dilutions of this compound.
-
[³⁵S]GTPγS (at a final concentration of ~0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Quantification: Terminate the assay and quantify radioactivity as described in Protocol 1.
Data Analysis:
-
Calculate the net stimulated binding by subtracting the basal binding from the binding in the presence of this compound.
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximum stimulation) from the dose-response curve.
Visualizations
Caption: Cannabinoid Receptor G-protein Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
References
- 1. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Cl2201: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cl2201 is a potent synthetic cannabinoid, identified as a derivative of AM2201 with a chlorine atom substituted at the 4-position of the naphthalene ring.[1] Its chemical name is (4-chloro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]-methanone.[2][3][4] Primarily available for forensic and research applications, its physiological and toxicological properties are not extensively characterized.[1] As a potent agonist for the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), this compound can serve as a valuable research tool for investigating the endocannabinoid system and its role in various neurological processes.
Application Notes
Due to its high affinity for cannabinoid receptors, this compound is a suitable compound for in vitro and in vivo studies aimed at elucidating the function of the endocannabinoid system in the central nervous system. Researchers can utilize this compound to:
-
Probe CB1 Receptor Function: Investigate the downstream effects of potent CB1 receptor activation on neuronal excitability, synaptic transmission, and plasticity.
-
Model Neuropathological Conditions: Explore the potential role of excessive cannabinoid receptor stimulation in the pathophysiology of certain neurological and psychiatric disorders.
-
Screen for Novel Therapeutics: Use this compound as a reference compound in competitive binding assays to identify novel antagonists or allosteric modulators of the CB1 and CB2 receptors.
-
Investigate Cellular Signaling Cascades: Elucidate the specific intracellular signaling pathways modulated by synthetic cannabinoids in different neuronal populations.
Data Presentation
The following table summarizes the available binding affinity data for this compound and its parent compound, AM2201, for the human CB1 and CB2 receptors. This data highlights the high potency of these compounds.
| Compound | Target Receptor | Ki (nM) |
| This compound | CB1 | 1.0[1] |
| CB2 | 2.6[1] | |
| AM2201 | CB1 | 1.0[1] |
| CB2 | 2.6[1] |
Experimental Protocols
The following is a representative protocol for assessing the effect of this compound on synaptic transmission in acute brain slices using whole-cell patch-clamp electrophysiology. Note: This is a general protocol and may require optimization for specific experimental questions and neuronal populations.
Protocol: In Vitro Electrophysiological Recording of Neuronal Activity in Brain Slices
1. Materials and Reagents:
-
This compound (stock solution in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Sucrose-based cutting solution
-
Vibrating microtome
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Animal model (e.g., C57BL/6 mouse)
2. Procedure:
a. Preparation of Acute Brain Slices:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and mount the desired brain region on the vibratome stage submerged in ice-cold, oxygenated cutting solution.
-
Cut coronal or sagittal slices (e.g., 300 µm thick).
-
Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for 30 minutes to recover.
-
Maintain slices at room temperature in oxygenated aCSF for at least 1 hour before recording.
b. Whole-Cell Patch-Clamp Recording:
-
Transfer a single slice to the recording chamber under the microscope, continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Identify the target neuron (e.g., a pyramidal neuron in the hippocampus or cortex) using differential interference contrast (DIC) optics.
-
Approach the neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) for at least 5-10 minutes.
c. Application of this compound:
-
Prepare the desired final concentration of this compound in aCSF from the stock solution. Ensure the final DMSO concentration is minimal (e.g., <0.1%).
-
Bath-apply the this compound-containing aCSF to the brain slice.
-
Record the changes in synaptic activity for the duration of the drug application (e.g., 10-15 minutes).
-
Wash out the drug by perfusing with regular aCSF and record the recovery of synaptic activity.
3. Data Analysis:
-
Analyze the frequency, amplitude, and kinetics of synaptic events before, during, and after this compound application using appropriate software (e.g., Clampfit, Mini Analysis).
-
Perform statistical analysis to determine the significance of any observed effects.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
References
Application Notes and Protocols for In Vivo Experimental Design Using CI-1040
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-1040, also known as PD184352, is a potent and highly specific, orally active, small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1] MEK1/2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers, playing a crucial role in cell proliferation, differentiation, and survival.[1] By inhibiting MEK1/2, CI-1040 blocks the phosphorylation of ERK1/2, thereby impeding downstream signaling and exhibiting antitumor activity.[1] Preclinical studies have demonstrated its efficacy in various cancer models, particularly those with activating mutations in the RAS/RAF pathway, such as in pancreatic, colon, and breast cancers.[1][2]
These application notes provide a comprehensive guide for designing and executing in vivo experimental studies using CI-1040, with detailed protocols for xenograft models, pharmacokinetic analysis, and pharmacodynamic assessment.
Mechanism of Action: The RAS/RAF/MEK/ERK Signaling Pathway
CI-1040 is an ATP-noncompetitive inhibitor that binds to a unique hydrophobic pocket adjacent to the ATP-binding site of MEK1/2.[3] This allosteric inhibition locks MEK1/2 in an inactive conformation, preventing its phosphorylation of ERK1/2 and subsequent downstream signaling.[3][4]
Quantitative Data on In Vivo Efficacy
The following tables summarize the reported in vivo efficacy of CI-1040 in various xenograft models.
Table 1: Tumor Growth Inhibition of CI-1040 in Colon Cancer Xenograft Models
| Cell Line | Animal Model | Dosing Regimen | Duration | Tumor Growth Inhibition (TGI) / Outcome |
| Colon Tumor Xenografts | Mouse | 48-200 mg/kg, oral | Not Specified | Impaired tumor growth[2] |
| Colon Carcinomas | Mouse Xenograft | Not Specified | Not Specified | Up to 80% growth inhibition[3] |
Table 2: Tumor Growth Inhibition of CI-1040 in Other Cancer Xenograft Models
| Cancer Type | Cell Line/Model | Animal Model | Dosing Regimen | Duration | Tumor Growth Inhibition (TGI) / Outcome |
| Papillary Thyroid Carcinoma (PTC) | PTC cells (BRAF mutation) | Athymic Mice | 300 mg/kg/day, oral | 3 weeks | 31.3% reduction in tumor volume compared to vehicle[2] |
| Papillary Thyroid Carcinoma (PTC) | PTC cells (RET/PTC1 rearrangement) | Athymic Mice | 300 mg/kg/day, oral | 3 weeks | 47.5% reduction in tumor volume compared to vehicle[2] |
| Mammary Tumors | MDA-MB-231 | Athymic Mice | 25 mg/kg (with UCN-01) | Not Specified | Significant reduction in tumor growth[2] |
| Mammary Tumors | MCF7 | Athymic Mice | 25 mg/kg (with UCN-01) | Not Specified | Largely abolished tumor growth[2] |
Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of CI-1040 in a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., athymic nude mice)
-
CI-1040
-
Vehicle for oral administration (e.g., a mixture of PEG400, Tween80, and Propylene glycol in water)[2]
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Animal Acclimatization: House mice in a pathogen-free environment for at least one week to acclimatize.
-
Cell Preparation: Harvest cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Prepare the CI-1040 formulation in the chosen vehicle.
-
Administer CI-1040 orally via gavage at the desired dose and schedule (e.g., once or twice daily).
-
Administer the vehicle alone to the control group.
-
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size, or if signs of toxicity are observed.
-
Tumor Analysis: Excise the tumors, weigh them, and process them for pharmacodynamic analysis (see Protocol 3).
Protocol 2: Pharmacokinetic (PK) Analysis of CI-1040
This protocol describes the collection of plasma samples for the analysis of CI-1040 and its active metabolite, PD-0184264.[5]
Materials:
-
Mice bearing tumors (optional, can be done in non-tumor-bearing mice)
-
CI-1040 and vehicle
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single oral dose of CI-1040 to the mice.
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points post-dosing. Suggested time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[5]
-
Plasma Preparation:
-
Immediately place blood samples on ice.
-
Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentrations of CI-1040 and PD-0184264 in the plasma samples using a validated LC-MS/MS method.
-
Key parameters to determine include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Protocol 3: Pharmacodynamic (PD) Assessment of pERK Inhibition
This protocol details the analysis of phosphorylated ERK (pERK) levels in tumor tissue to confirm the target engagement of CI-1040.
Materials:
-
Tumor samples from CI-1040 and vehicle-treated mice
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-pERK1/2, rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure (Western Blot):
-
Protein Extraction:
-
Homogenize a portion of the excised tumor in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge to pellet debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pERK1/2 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with an anti-total ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
-
Note on Immunohistochemistry (IHC): Alternatively, a portion of the tumor can be fixed in formalin and embedded in paraffin for IHC analysis of pERK levels. This can provide spatial information on target inhibition within the tumor tissue.
Conclusion
CI-1040 is a valuable tool for investigating the role of the MEK/ERK pathway in cancer. The protocols and data presented here provide a framework for designing and conducting robust in vivo studies to evaluate the efficacy and mechanism of action of CI-1040. Careful attention to experimental design, including appropriate animal models, dosing regimens, and endpoint analyses, is crucial for obtaining reliable and translatable results.
References
- 1. In vitro and in vivo metabolism of the anti-cancer agent CI-1040, a MEK inhibitor, in rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CysLT1R Antagonists Inhibit Tumor Growth in a Xenograft Model of Colon Cancer | PLOS One [journals.plos.org]
Application Notes and Protocols for Cl2201 in CB1 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cl2201, a potent synthetic cannabinoid, as a tool for investigating the function of the Cannabinoid Type 1 (CB1) receptor. This document includes detailed protocols for key in vitro assays and summarizes the known pharmacological data for this compound.
Introduction to this compound
This compound is a synthetic cannabinoid that acts as a potent agonist at both the central CB1 and peripheral CB2 receptors. It is a derivative of AM2201, featuring a chlorine atom at the 4-position of the naphthalene group. Its high affinity for the CB1 receptor makes it a valuable research tool for elucidating the receptor's role in various physiological and pathological processes.
Pharmacological Data
The following table summarizes the reported binding affinity of this compound for human cannabinoid receptors. This data is essential for designing and interpreting experiments.
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | CB1 | 1.0 nM[1] |
| CB2 | 2.6 nM[1] |
CB1 Receptor Signaling Pathways
Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2][3][4] Additionally, CB1 receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.[2][5]
Experimental Protocols
The following protocols are provided as a guide for characterizing the interaction of this compound with the CB1 receptor. Researchers should optimize these protocols for their specific experimental conditions.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the CB1 receptor through competitive displacement of a radiolabeled ligand.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation: Prepare membranes from cells or tissues endogenously or recombinantly expressing the CB1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of assay buffer
-
25 µL of radioligand (e.g., [3H]CP-55,940 at a final concentration equal to its Kd)
-
25 µL of this compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding. For non-specific binding, use a high concentration of a known CB1 antagonist (e.g., 10 µM Rimonabant).
-
100 µL of membrane suspension (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the reaction mixture through GF/B filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of CB1 receptor activation via Gi/o coupling.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human CB1 receptor in a 96-well plate and grow to 80-90% confluency.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Cell Treatment:
-
Aspirate the culture medium and wash the cells once with assay medium.
-
Add 50 µL of assay medium containing forskolin (e.g., 5 µM final concentration) to all wells.
-
Add 50 µL of assay medium containing this compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁶ M).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration. Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximal effect) using a sigmoidal dose-response curve.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the CB1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of assay buffer containing GDP (e.g., 10 µM final concentration).
-
25 µL of this compound at various concentrations (typically from 10⁻¹⁰ to 10⁻⁵ M). For basal binding, use vehicle. For non-specific binding, include a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
100 µL of membrane suspension (20-40 µg of protein).
-
25 µL of [³⁵S]GTPγS (e.g., 0.1 nM final concentration).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through GF/B filters. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding (total minus non-specific) against the logarithm of the this compound concentration. Determine the EC50 and Emax values from the resulting sigmoidal dose-response curve.
Conclusion
This compound is a potent and valuable pharmacological tool for the in-depth study of CB1 receptor function. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate roles of the CB1 receptor in health and disease. As with any potent bioactive compound, appropriate safety precautions should be taken during handling and disposal.
References
- 1. innoprot.com [innoprot.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and disposal procedures for Cl2201
Application Notes and Protocols for Cl2201
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: this compound is a research chemical intended for forensic and research applications only. It is not for human or veterinary use. The physiological and toxicological properties of this compound are not known.[1] Therefore, this compound must be handled as a potentially hazardous substance, and all procedures should be conducted with extreme caution by trained personnel in a controlled laboratory setting.
Hazard Identification and Risk Assessment
This compound is a synthetic cannabinoid and a derivative of AM2201, a potent CB1 and CB2 receptor agonist.[1] Due to the lack of specific toxicological data, a thorough risk assessment must be conducted before any handling. It should be treated as a highly potent compound with unknown health effects. All engineering controls, personal protective equipment, and handling procedures should reflect this high level of potential hazard.
Chemical and Physical Properties
The known properties of this compound are summarized below. Researchers should complete a comprehensive safety data sheet (SDS) for their internal use, noting the significant data gaps in toxicological information.
| Property | Value | Reference |
| Formal Name | (4-chloro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]-methanone | [1] |
| CAS Number | 1391486-12-6 | [1] |
| Molecular Formula | C₂₄H₂₁ClFNO | [1] |
| Formula Weight | 393.9 g/mol | [1] |
| Formulation | A solution in methanol (as supplied by some vendors) | [1] |
| Solubility | Dichloromethane: 20 mg/ml, DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 5 mg/ml | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
| LD50 (Oral, Dermal) | Data Not Available | |
| LC50 (Inhalation) | Data Not Available | |
| Occupational Exposure Limits (OEL) | Not Established. Treat as highly potent. |
Safe Handling Procedures
Engineering Controls
-
Primary Containment: All work involving solid this compound or concentrated solutions must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of aerosols or dust.
-
Ventilation: The laboratory must be well-ventilated with a minimum of 6-12 air changes per hour.[2] Contaminated air should be exhausted directly to the outside.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory:
-
Eye Protection: Chemical safety goggles and a full-face shield must be worn.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and consider double-gloving. Change gloves immediately if contaminated.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required. For handling larger quantities, a chemically resistant apron or suit should be used.[3]
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be worn.[3]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating, drinking, or smoking.
-
Do not store food, drink, or personal items in areas where this compound is handled or stored.
-
Change contaminated clothing immediately.[4]
Emergency Procedures
Spills
-
Small Spills (Solid): Gently cover the spill with an absorbent material (e.g., vermiculite). Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Small Spills (Liquid): Absorb the spill with an inert material. Place the contaminated material into a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Alert laboratory personnel and the institutional Environmental Health and Safety (EHS) office. Do not attempt to clean up a large spill without proper training and equipment.
Exposure
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[4][5]
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][5] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[4][5] Seek immediate medical attention.
Storage and Disposal
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a secure, designated, and well-ventilated storage area at -20°C.[1]
-
Store away from incompatible materials.
Disposal
-
All this compound waste, including contaminated consumables (e.g., pipette tips, gloves, absorbent pads), is considered hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Collect all waste in clearly labeled, sealed, and chemically compatible containers.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's EHS department for specific pickup and disposal procedures.[6]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the preparation of a stock solution and integrates the necessary safety procedures.
Objective: To safely prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO) for use in in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Spatula
-
Weighing paper
-
Amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes and tips
-
Vortex mixer
Procedure:
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary materials.
-
Don PPE: Put on all required PPE, including a lab coat, double nitrile gloves, and chemical safety goggles with a face shield.
-
Weighing: Perform all weighing operations inside the chemical fume hood. Place a piece of weighing paper on the analytical balance and tare it. Carefully weigh out the target amount of this compound (e.g., 3.94 mg for 1 mL of a 10 mM solution).
-
Solubilization: Transfer the weighed this compound into a pre-labeled amber glass vial. Using a calibrated micropipette, add the calculated volume of DMSO to the vial.
-
Mixing: Securely cap the vial. Mix gently by vortexing until the solid is completely dissolved.
-
Storage: Seal the vial cap with paraffin film. Store the stock solution at -20°C in a designated and labeled freezer box.
-
Cleanup: Dispose of all contaminated materials (weighing paper, pipette tips, gloves) in the designated hazardous waste container.
-
Documentation: Record the preparation details, including the exact weight, final concentration, date, and your initials, in the laboratory notebook.
Visualizations
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Application Notes and Protocols for Synthetic Cannabinoid Administration in Rodent Models
Disclaimer: The compound "Cl2201" was not specifically identified in the available literature. The following information is based on data for the structurally similar and well-documented synthetic cannabinoid AM-2201 , and other synthetic cannabinoids, to provide representative dosage considerations and protocols for researchers, scientists, and drug development professionals. Extreme caution should be exercised when working with any novel psychoactive substance, and preliminary dose-finding studies are essential.
Introduction
Synthetic cannabinoids are a broad class of compounds that act as agonists at the cannabinoid receptors, primarily CB1 and CB2. Their use in preclinical rodent models is crucial for understanding their pharmacological effects, toxicity, and therapeutic potential. Proper dosage selection and administration are critical for obtaining reproducible and meaningful data. These application notes provide a summary of dosage considerations, detailed experimental protocols for administration, and an overview of a common signaling pathway activated by these compounds.
Quantitative Dosage Data
The following tables summarize dosage information for AM-2201 and other synthetic cannabinoids from preclinical rodent studies. This data should serve as a starting point for experimental design. The median effective dose (ED50) is the dose that produces a desired effect in 50% of the test population.[1][2][3]
Table 1: AM-2201 Dosage in Rats
| Compound | Animal Model | Administration Route | Dosage Range | Observed Effects | Reference |
| AM-2201 | Male Sprague-Dawley Rats | Subcutaneous (SC) | 0.1, 0.3, 1.0 mg/kg | Dose-dependent hypothermia and catalepsy | [4][5] |
Table 2: Comparative Dosages of Various Synthetic Cannabinoids in Rodents
| Compound | Animal Model | Administration Route | Dosage Range | Observed Effects | Reference |
| Δ⁹-THC | Mice | Intraperitoneal (IP) | 2.5 - 25 mg/kg | Depression of locomotor activity | [6] |
| ADB-PINACA | Mice | Intraperitoneal (IP) | 0.1 - 1 mg/kg | Depression of locomotor activity | [6] |
| THJ-2201 | Mice | Intraperitoneal (IP) | 0.1 - 1 mg/kg | Depression of locomotor activity | [6] |
| JWH-122 | Mice | Intraperitoneal (IP) | 0.1 - 1.0 mg/kg | Depression of locomotor activity | [6] |
| CP55,940 | C57/Bl6 Mice | Intraperitoneal (IP) | Not specified | THC-like discriminative stimulus effects | [7] |
| AMB-FUBINACA | C57/Bl6 Mice | Intraperitoneal (IP) | Not specified | THC-like discriminative stimulus effects | [7] |
| AB-CHMINACA | C57/Bl6 Mice | Intraperitoneal (IP) | Not specified | THC-like discriminative stimulus effects | [7] |
Table 3: Recommended Maximum Administration Volumes in Mice and Rats
| Route | Mouse | Rat |
| Intravenous (IV) | 5 ml/kg (bolus) | 5 ml/kg (bolus) |
| Intraperitoneal (IP) | < 0.2 ml/site | 1-2 ml |
| Subcutaneous (SC) | < 3 ml | Not specified |
| Oral (PO) | > 2 ml | Not specified |
| Intranasal (IN) | 30 µl per nostril | Not specified |
| Intramuscular (IM) | Not recommended | Not specified |
Experimental Protocols
The following are detailed protocols for common routes of administration for synthetic cannabinoids in rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[10]
Synthetic cannabinoids are often lipophilic and require a suitable vehicle for administration. A common vehicle is a mixture of ethanol, Cremophor EL (or similar emulsifier), and saline.
Example Vehicle Preparation (1:1:18 ratio):
-
Dissolve the synthetic cannabinoid in 100% ethanol.
-
Add an equal volume of Cremophor EL and vortex thoroughly.
-
Add 18 volumes of sterile 0.9% saline and vortex thoroughly to create a stable emulsion.
Note: The final concentration should be calculated to deliver the desired dose in an appropriate injection volume (see Table 3). The pH of the final solution should be near neutral (~7.0) to avoid irritation, especially for subcutaneous and intramuscular routes.[9]
IP injection is a common route for systemic administration in rodents.[7][8]
Materials:
-
Appropriately sized syringe (e.g., 1 ml)
-
25-27G needle[8]
-
Dosing solution
-
Animal restraint device (optional)
Procedure:
-
Restraint: Manually restrain the mouse or rat, ensuring control of the head and body. For rats, a two-handed grip may be necessary. For mice, scruffing the neck is common. The animal should be positioned so the abdomen is accessible.
-
Injection Site: The injection should be administered into a lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[8] For repeated injections, alternate between the left and right quadrants.[11]
-
Injection: Insert the needle at a 15-20° angle. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Inject the solution smoothly.
-
Withdrawal: Withdraw the needle and return the animal to its home cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reaction post-injection.
SC administration provides a slower absorption rate compared to IP or IV routes.[12]
Materials:
-
Appropriately sized syringe
-
25-27G needle
-
Dosing solution
Procedure:
-
Restraint: Restrain the animal firmly.
-
Injection Site: The interscapular area (scruff of the neck) is a common site.
-
Injection: Grasp the skin and gently pull it upwards to form a "tent".[12] Insert the needle at a 30-45° angle into the base of the tented skin.[10] Inject the material. A small bleb or swelling under the skin should be visible if successful.[10]
-
Withdrawal: Withdraw the needle and apply gentle pressure to the injection site to prevent backflow.[10]
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Oral gavage ensures the delivery of a precise dose directly into the stomach.[9]
Materials:
-
Syringe
-
Appropriately sized ball-tipped gavage needle (e.g., 20-22G for mice)
-
Dosing solution
Procedure:
-
Restraint: Restrain the animal firmly, ensuring the head and neck are extended in a straight line with the body to facilitate passage of the needle.
-
Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Insertion: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle; if resistance is met, withdraw and reposition.
-
Administration: Once the needle is in the stomach, administer the solution slowly.
-
Withdrawal: Withdraw the needle smoothly and return the animal to its home cage.
-
Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Visualization of Pathways and Workflows
Synthetic cannabinoids primarily exert their effects by activating the CB1 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates a simplified signaling cascade following CB1 receptor activation.
Caption: Simplified CB1 receptor signaling cascade.
The following diagram outlines a typical workflow for conducting a dosing study in a rodent model.
Caption: General workflow for in vivo rodent dosing studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effective dose (pharmacology) - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Pharmacodynamic Effects, Pharmacokinetics, and Metabolism of the Synthetic Cannabinoid AM-2201 in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic Effects, Pharmacokinetics, and Metabolism of the Synthetic Cannabinoid AM-2201 in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Δ9-Tetrahydrocannabinol-Like Effects of Novel Synthetic Cannabinoids in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Do You Feel It Now? Route of Administration and Δ9-Tetrahydrocannabinol-Like Discriminative Stimulus Effects of Synthetic Cannabinoids in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 11. researchgate.net [researchgate.net]
- 12. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cl2201 In Vitro Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility issues encountered with Cl2201 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound, like many synthetic cannabinoids, is a highly lipophilic (fat-soluble) molecule with very low aqueous solubility.[1] Cell culture media are aqueous-based, which can lead to the precipitation of hydrophobic compounds like this compound, especially at higher concentrations. This is often due to a phenomenon known as "solvent shock," where the rapid change in solvent polarity from an organic stock solution to the aqueous medium causes the compound to fall out of solution.[1]
Q2: What are the recommended solvents for preparing a this compound stock solution?
A2: Based on supplier information and common laboratory practice for synthetic cannabinoids, the following organic solvents are recommended for preparing this compound stock solutions:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
DMSO and ethanol are the most commonly used solvents for in vitro studies due to their miscibility with culture media and lower toxicity at low concentrations.[1]
Q3: What is the maximum concentration of organic solvent my cells can tolerate?
A3: The tolerance of cell lines to organic solvents can vary. However, as a general guideline, it is recommended to keep the final concentration of the solvent in the cell culture medium as low as possible. For DMSO, a final concentration at or below 0.5% is generally well-tolerated by many cell lines, though some may be sensitive to concentrations as low as 0.1%.[1] Ethanol is often better tolerated, with some studies showing minimal toxic effects at concentrations up to 1%.[1] It is crucial to perform a vehicle control experiment, treating your cells with the same final concentration of the solvent alone, to determine its effect on your specific cell line.[1]
Q4: How can I improve the solubility of this compound in my final experimental setup?
A4: Several strategies can be employed to enhance the solubility of this compound in your aqueous cell culture medium:
-
Lower the Final Concentration: Perform a dose-response experiment to determine the highest soluble concentration of this compound that still produces a biological effect.[1]
-
Use a Carrier Protein: Incorporating a protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% in your assay buffer can help to keep lipophilic compounds in solution.[2]
-
Incorporate Surfactants: Non-ionic surfactants, such as Tween 20 or Tween 80, can be used to create more stable emulsions of the compound in the aqueous medium.[1]
-
Sonication: Briefly sonicating your stock solution before making the final dilution can help to break up any microscopic aggregates.[2]
Troubleshooting Guide
This guide addresses common issues you might encounter when working with this compound in vitro.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the culture medium. | Solvent Shock: The rapid change in polarity is causing the compound to crash out of solution.[1] | 1. Warm the cell culture medium to 37°C before adding the stock solution. 2. While gently swirling or vortexing the medium, add the stock solution dropwise to facilitate mixing and prevent localized high concentrations.[3] 3. Prepare an intermediate dilution in a solvent more compatible with water if possible. |
| The final working solution appears cloudy or contains visible particles. | Exceeded Solubility Limit: The desired final concentration of this compound is too high for the aqueous medium. | 1. Lower the final working concentration of this compound. 2. Centrifuge the cloudy solution at high speed (e.g., 10,000 x g) for 5-10 minutes and use the supernatant, being mindful that the actual concentration will be lower than intended. Quantify the concentration in the supernatant if possible. 3. Incorporate a carrier protein like 0.1% BSA into your culture medium.[2] |
| Inconsistent or variable experimental results. | Compound Instability or Degradation: this compound may be degrading over time in the aqueous medium.[2] | 1. Prepare fresh working solutions of this compound immediately before each experiment. Do not store diluted aqueous solutions.[1] 2. Store stock solutions in an appropriate solvent at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] Protect from light by using amber vials.[2] 3. Run a time-course experiment to assess the stability of this compound in your specific culture medium. |
| No biological effect is observed, even at high concentrations. | Poor Bioavailability: The compound may have precipitated out of solution and is not accessible to the cells. | 1. Visually inspect your wells under a microscope for any signs of precipitation. 2. Re-evaluate your solubilization strategy using the recommendations above. 3. Confirm the activity of your this compound stock with a positive control experiment if available. |
Quantitative Data
The following table summarizes the solubility of this compound in various pure organic solvents. Note that the solubility in aqueous solutions like cell culture media will be significantly lower.
| Solvent | Solubility |
| Dichloromethane | ~20 mg/ml |
| DMF | ~20 mg/ml |
| DMSO | ~20 mg/ml |
| Ethanol | ~5 mg/ml |
Data sourced from Cayman Chemical.[4]
Experimental Protocols
Protocol: Preparation of a this compound Working Solution for In Vitro Cell-Based Assays
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Under sterile conditions, accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 393.9 g/mol . b. Add the appropriate volume of 100% sterile DMSO to achieve a 10 mM concentration. c. Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. d. Visually inspect the stock solution to confirm there are no visible particles. e. Store the stock solution in small, single-use aliquots in amber vials at -20°C or -80°C.
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Pre-warm your cell culture medium (containing serum or BSA if used) to 37°C. b. In a sterile conical tube, add the required volume of the pre-warmed medium. c. To create a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium. d. Crucially , while gently swirling or vortexing the medium, add the 1 µL of stock solution dropwise. This helps to avoid solvent shock and precipitation. e. Visually inspect the final working solution for any signs of cloudiness or precipitation. f. Use the freshly prepared working solution for your experiment immediately. Do not store the diluted aqueous solution.
-
Vehicle Control: a. Prepare a vehicle control solution by adding the same final concentration of DMSO (in this example, 0.1%) to your cell culture medium. b. This control should be run in parallel with your experimental conditions to account for any effects of the solvent on the cells.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified cannabinoid receptor signaling pathway.
References
Technical Support Center: Improving the Stability of Cl2201 in Solution
Disclaimer: The following information is a generalized guide based on common laboratory practices for handling chemical compounds. Specific stability data for a compound designated "Cl2201" is not publicly available. Researchers should always consult any specific product documentation or perform their own stability studies for accurate results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of chemical compounds in solution, with a hypothetical focus on a compound referred to as this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
Degradation of a compound in solution can be influenced by several factors. The primary culprits are often related to the solvent, pH of the solution, temperature, and exposure to light. For instance, many compounds are susceptible to hydrolysis in aqueous solutions, a process that can be accelerated by acidic or alkaline conditions. Elevated temperatures can increase the rate of most chemical reactions, including degradation.[1][2][3] Additionally, exposure to ultraviolet (UV) or even ambient light can provide the energy needed to break chemical bonds and lead to photodegradation.[1][2]
Q2: What is the ideal solvent for dissolving this compound to maximize stability?
The choice of solvent is critical. While aqueous buffers are common for biological assays, organic solvents like DMSO, ethanol, or acetonitrile might offer better stability for long-term storage of stock solutions. The ideal solvent will depend on the specific chemical properties of this compound. It is recommended to consult the manufacturer's instructions or perform a small-scale solubility and stability test in a few different solvents to determine the most suitable option.
Q3: How does pH affect the stability of this compound in my experiments?
The pH of the solution can significantly impact the stability of a compound.[1][4] For many molecules, degradation is pH-dependent, with specific pH ranges causing acceleration of hydrolytic or other degradation pathways. It is crucial to determine the optimal pH range for your compound. This can be achieved by conducting a pH stability profile study where the compound is incubated in buffers of varying pH values over time, and the remaining concentration is measured.
Q4: What are the recommended storage conditions for this compound solutions?
As a general guideline, stock solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation.[2] Aliquoting the stock solution into smaller, single-use volumes is also highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. Working solutions, which are often at a lower concentration and in an aqueous buffer, are generally less stable and should be prepared fresh for each experiment whenever possible. Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment. Minimize the time the working solution is kept at room temperature. |
| Loss of compound activity over time | Instability in the storage solvent or conditions. | Re-evaluate the storage solvent and temperature. Consider switching to a more suitable solvent (e.g., anhydrous DMSO for stock solutions) and storing at a lower temperature (-80°C). Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Precipitate forms in the solution | Poor solubility or degradation leading to insoluble products. | Ensure the compound is fully dissolved initially. If using a buffer, check for pH-dependent solubility. If precipitation occurs upon storage, this could be a sign of degradation. |
| Discoloration of the solution | Potential chemical degradation or oxidation. | Protect the solution from light.[2] Consider degassing the solvent or adding an antioxidant if oxidation is suspected. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound
Objective: To perform a rapid assessment of this compound stability under different common laboratory conditions.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Prepare several identical working solutions by diluting the stock solution into an aqueous buffer (e.g., PBS, pH 7.4).
-
Expose the working solutions to different conditions:
-
Room temperature on the benchtop (exposed to light).
-
Room temperature in the dark.
-
4°C in the dark.
-
-20°C in the dark.
-
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]
Protocol 2: pH Stability Profile of this compound
Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Prepare working solutions of this compound by diluting a stock solution into each of the different pH buffers.
-
Incubate all solutions at a constant temperature (e.g., 37°C to simulate physiological conditions).
-
At specified time intervals (e.g., 0, 1, 2, 4, 6, 12, 24 hours), collect an aliquot from each pH condition.
-
Immediately analyze the concentration of the remaining this compound in each aliquot by HPLC or a similar quantitative method.[5][6]
Visualizations
Caption: A troubleshooting workflow for addressing stability issues with this compound.
Caption: Key environmental factors that can influence the stability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Storage Conditions – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 3. Base- or acid-assisted polystyrene plastic degradation in supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of environmental factors on 2,4-dichlorophenoxyacetic acid degradation by Pseudomonas cepacia isolated from peat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. ptfarm.pl [ptfarm.pl]
Technical Support Center: Troubleshooting CL2201 Immunoassay Cross-Reactivity
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting cross-reactivity issues that may arise during the use of immunoassays for the detection of CL2201.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern in its immunoassay?
This compound, also known as 5F-JWH-398 or 4'-chloro-AM-2201, is a synthetic cannabinoid. It is structurally related to other synthetic cannabinoids like AM-2201 and JWH-018. Immunoassays for this compound are susceptible to cross-reactivity, where the antibodies in the assay bind to substances other than this compound that have a similar chemical structure. This can lead to inaccurate quantification or false-positive results. It is crucial to understand and mitigate cross-reactivity to ensure the reliability of experimental data.
Q2: What are the most likely compounds to cross-react in a this compound immunoassay?
The most probable cross-reactants in a this compound immunoassay are its own metabolites and other structurally similar synthetic cannabinoids. Given that this compound is a derivative of AM-2201, metabolites of AM-2201 and JWH-018 are of particular concern.
Potential Cross-Reactants for this compound Immunoassay:
-
Metabolites of this compound: While specific metabolism studies on this compound are not widely available, it is predicted to undergo metabolic processes similar to AM-2201. These would include hydroxylation of the pentyl chain and the indole ring, as well as carboxylation.
-
AM-2201 and its metabolites: Due to the high structural similarity, AM-2201 and its major metabolites are highly likely to cross-react. Common metabolites of AM-2201 include hydroxylated and carboxylated forms.[1][2][3][4]
-
JWH-018 and its metabolites: As a parent compound to AM-2201, JWH-018 and its numerous metabolites also pose a significant risk of cross-reactivity.[5][6][7]
-
Other synthetic cannabinoids: The vast and ever-growing number of synthetic cannabinoids means that new analogs with similar core structures could potentially cross-react.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunoassays, with a focus on problems arising from cross-reactivity.
Issue 1: Higher-Than-Expected Signal or False-Positive Results
Potential Cause: The presence of cross-reacting molecules in the sample that are being detected by the assay antibodies.
Troubleshooting Steps:
-
Sample Review:
-
Examine the sample history. Is there a possibility of the presence of other synthetic cannabinoids or their metabolites?
-
Consider the sample matrix. Some matrices can cause non-specific binding, leading to a high background signal.
-
-
Confirmation with a More Specific Method:
-
The most definitive way to confirm a positive result and investigate cross-reactivity is to re-analyze the sample using a highly specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS can differentiate between this compound and other structurally similar compounds.
-
-
Cross-Reactivity Testing:
-
If you suspect a particular compound is cross-reacting, you can perform a cross-reactivity test. This involves spiking known concentrations of the suspected cross-reactant into a negative sample and running it in the immunoassay.
-
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause: Variability in the levels of cross-reacting metabolites between samples, or issues with the assay protocol.
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Ensure a consistent and validated sample preparation protocol is used for all samples. This is particularly important for urine samples, which may require enzymatic hydrolysis to detect glucuronidated metabolites.
-
-
Review Assay Protocol:
-
Carefully review the immunoassay protocol for any deviations. Pay close attention to incubation times, temperatures, and washing steps, as these can all affect the results.
-
-
Run Controls:
-
Always include positive and negative controls in your assay runs. This will help you to monitor the performance of the assay and identify any run-to-run variability.
-
Data on Cross-Reactivity of Related Compounds
Table 1: Cross-Reactivity of Various Compounds in a JWH-018 Immunoassay
| Compound | % Cross-Reactivity (relative to JWH-018) |
| JWH-018 N-pentanoic acid | 100% |
| JWH-018 N-(5-hydroxypentyl) metabolite | High |
| JWH-073 | Moderate |
| AM-2201 | High |
| JWH-019 | Low |
| JWH-250 | Low |
Note: The exact cross-reactivity will vary depending on the specific antibody used in the assay.
Table 2: Cross-Reactivity of AM-2201 and its Metabolites in a Synthetic Cannabinoid Immunoassay
| Compound | % Cross-Reactivity |
| AM-2201 | 100% |
| AM-2201 N-(4-hydroxypentyl) metabolite | High |
| JWH-018 N-(5-hydroxypentyl) metabolite | High |
| JWH-018 N-pentanoic acid | Moderate |
Data is compiled from multiple sources and is intended for illustrative purposes.[8][9]
Experimental Protocols
Protocol for Evaluating Immunoassay Cross-Reactivity
This protocol outlines the steps to determine the percentage of cross-reactivity of a suspected compound in your this compound immunoassay.
Materials:
-
This compound immunoassay kit
-
Negative control sample (matrix matched to your test samples)
-
Standard of the suspected cross-reacting compound
-
Standard of this compound
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Prepare Standards:
-
Prepare a standard curve for this compound according to the immunoassay kit instructions.
-
Prepare a serial dilution of the suspected cross-reacting compound in the negative control matrix. The concentration range should be sufficient to produce a response in the assay.
-
-
Run the Assay:
-
Run the this compound standard curve and the serial dilution of the suspected cross-reactant in the immunoassay.
-
Follow the immunoassay protocol exactly as written.
-
-
Data Analysis:
-
Determine the concentration of this compound that gives a 50% inhibition of the maximum signal (IC50) from the standard curve.
-
Determine the concentration of the suspected cross-reacting compound that gives a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
-
Visualizations
Caption: Diagram illustrating the competitive binding principle in a this compound immunoassay.
Caption: Troubleshooting workflow for investigating unexpected positive results.
Caption: Structural similarities leading to potential cross-reactivity.
References
- 1. Determination of AM-2201 metabolites in urine and comparison with JWH-018 abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soft-tox.org [soft-tox.org]
- 3. Determination of AM-2201 metabolites in urine and comparison with JWH-018 abuse | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excretion of metabolites of the synthetic cannabinoid JWH-018 in urine after controlled inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JWH-018 - Wikipedia [en.wikipedia.org]
- 8. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Drug Dosage for Behavioral Studies: A Technical Support Guide
Important Note for Researchers: The compound "Cl2201" as specified in the topic query is ambiguous and could not be definitively identified in scientific literature searches. The information provided below is a generalized framework for optimizing the dosage of a novel compound in behavioral studies. Researchers should substitute "[Compound X]" with the specific name of their compound of interest and adapt the protocols and troubleshooting advice accordingly. It is crucial to conduct a thorough literature review for the specific compound being studied to determine its known mechanism of action, pharmacokinetic profile, and any established dosage ranges.
Frequently Asked Questions (FAQs)
Q1: How do I determine the initial dose range for [Compound X] in a behavioral study?
A1: Establishing the initial dose range is a critical first step. A common approach involves:
-
Literature Review: Search for published studies on [Compound X] or structurally similar compounds to find reported effective doses in relevant animal models.
-
In Vitro Data: If available, use in vitro data (e.g., receptor binding affinity, EC50/IC50 values) to estimate a starting dose range for in vivo studies.
-
Dose-Ranging Pilot Study: Conduct a pilot study with a wide range of doses (e.g., logarithmic or semi-logarithmic spacing) to identify a dose that produces the desired behavioral effect without causing significant adverse effects. Observe animals closely for signs of toxicity or distress.
Q2: What is the most appropriate route of administration for [Compound X] in mice?
A2: The choice of administration route depends on the physicochemical properties of [Compound X] (e.g., solubility, stability) and the desired pharmacokinetic profile. Common routes for behavioral studies in mice include:
-
Intraperitoneal (IP): Often used for systemic administration due to its relatively rapid absorption.[1][2]
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IP.[1][3]
-
Oral Gavage (PO): Used for compounds that are orally bioavailable.[2]
-
Intravenous (IV): Provides the most rapid onset of action and 100% bioavailability.[1][3]
-
Intracerebroventricular (ICV) or site-specific brain injection: Used to deliver the compound directly to the central nervous system, bypassing the blood-brain barrier.
Q3: How should I prepare [Compound X] for administration?
A3: The preparation method will depend on the solubility of [Compound X].
-
Aqueous Solutions: If soluble in water or saline, this is the preferred vehicle. Ensure the solution is sterile and at a physiological pH.[4]
-
Suspensions: For insoluble compounds, a suspension can be made using vehicles like saline with a small percentage of a surfactant (e.g., Tween 80) or a suspending agent (e.g., carboxymethylcellulose). Ensure the suspension is homogenous before each injection.
-
Solvents: Some compounds may require solubilization in organic solvents like DMSO or ethanol. It is critical to dilute the final solution in saline to minimize solvent toxicity. Always run a vehicle control group to account for any behavioral effects of the solvent itself.
Troubleshooting Guide
Q: I am not observing any behavioral effect of [Compound X] at my current dose. What should I do?
A: This is a common issue that can be addressed systematically:
-
Verify Compound Integrity: Ensure that [Compound X] has not degraded. Check the storage conditions and consider a fresh batch.
-
Check Administration Technique: Improper injection technique can lead to a lack of effect. Ensure you are consistently delivering the full dose to the intended site. For instance, in an IP injection, aspirate to check for blood or urine to ensure you haven't entered a vessel or the bladder.[4]
-
Increase the Dose: It is possible the current dose is below the therapeutic threshold. Increase the dose systematically, while carefully monitoring for adverse effects.
-
Consider Pharmacokinetics: The compound may be rapidly metabolized or cleared. Consider a different route of administration that provides more sustained exposure or administering the dose closer to the time of the behavioral test.
-
Re-evaluate the Behavioral Paradigm: Ensure the chosen behavioral test is sensitive enough to detect the expected effects of [Compound X].
Q: My animals are showing signs of distress or adverse effects. How can I mitigate this?
A: The health and welfare of the animals are paramount.
-
Lower the Dose: The current dose is likely too high. Reduce the dose to a level that does not produce overt signs of toxicity.
-
Change the Vehicle/Solvent: The vehicle or solvent itself may be causing the adverse effects. Run a vehicle-only control group to test this. If the vehicle is the issue, explore alternative formulations.
-
Alter the Administration Route: A different route of administration (e.g., SC instead of IP) might lead to a slower absorption rate and reduce acute toxicity.
-
Monitor and Record: Carefully document all adverse effects and the doses at which they occur. This information is crucial for determining the therapeutic window of [Compound X].
Data Presentation
For clear comparison of dose-dependent effects, quantitative data should be summarized in tables.
Table 1: Dose-Response Effect of [Compound X] on Locomotor Activity
| Dose (mg/kg) | N | Total Distance Traveled (cm ± SEM) | Rearing Frequency (counts ± SEM) |
| Vehicle | 10 | 3500 ± 250 | 45 ± 5 |
| 1 | 10 | 3200 ± 230 | 42 ± 4 |
| 3 | 10 | 2500 ± 200 | 30 ± 3 |
| 10 | 10 | 1500 ± 150 | 15 ± 2 |
| 30 | 10 | 800 ± 100 | 5 ± 1 |
| *p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle |
Table 2: Pharmacokinetic Parameters of [Compound X] Following Intraperitoneal Administration
| Dose (mg/kg) | Cmax (ng/mL ± SD) | Tmax (min ± SD) | AUC (ng·min/mL ± SD) |
| 10 | 150 ± 25 | 15 ± 5 | 12000 ± 1500 |
| 30 | 420 ± 50 | 15 ± 5 | 35000 ± 3200 |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[3]
-
Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is present.[4] If either is observed, withdraw the needle and reinject at a different site.
-
Injection: Inject the solution smoothly. The recommended maximum injection volume for a mouse is typically 10 mL/kg.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for a few minutes to ensure there is no leakage from the injection site or immediate adverse reactions.
Mandatory Visualization
Below are example diagrams that can be adapted to visualize specific pathways and workflows related to your compound of interest.
Caption: Hypothetical signaling pathway of [Compound X].
Caption: Experimental workflow for a behavioral study.
References
Technical Support Center: Overcoming Poor Signal in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity in mass spectrometry experiments. While the focus is on general troubleshooting for small molecules, these guidelines can be applied to a wide range of analytes.
Note on "Cl2201": Our resources do not contain specific information regarding a compound designated "this compound." The following guidance is based on general principles of mass spectrometry and may require adaptation based on the specific chemical properties of your analyte.
Troubleshooting Guide: Diagnosing and Resolving Poor Signal
A sudden or persistent weak signal in your mass spectrometry results can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Isolating the Problem: LC, MS, or Sample?
A complete loss of signal often points to a singular system failure. The first step is to determine if the issue lies with the liquid chromatography (LC) system, the mass spectrometer (MS), or the sample itself.
A recommended initial diagnostic is to perform a direct infusion of a fresh, known standard of your analyte.
-
If a stable signal is observed during direct infusion: The problem likely originates from the LC system (column, mobile phase, connections).
-
If the signal is still weak or absent during direct infusion: The issue is likely related to the mass spectrometer settings, the ion source, or the sample itself.[1]
References
Technical Support Center: Storage and Handling of Cl2201
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Cl2201 (JWH 398 N-(5-fluoropentyl) analog) to prevent its degradation. Adherence to these guidelines is crucial for ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its recommended storage condition?
A1: this compound, also known as JWH 398 N-(5-fluoropentyl) analog, is a synthetic cannabinoid. It is a derivative of AM-2201, characterized by a chlorine atom on the 4-position of the naphthalene group. For optimal stability, it is recommended to store this compound at -20°C.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound and other synthetic cannabinoids include exposure to elevated temperatures, light, oxygen, and non-neutral pH conditions (both acidic and basic). These factors can induce chemical reactions such as oxidation and hydrolysis.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation of this compound may not be visually apparent. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram are indicators of degradation.
Q4: Can I store this compound in a solution?
A4: Yes, this compound can be stored in a solution. However, the choice of solvent is critical to its stability. For short-term storage, aprotic solvents like acetonitrile or dimethylformamide (DMF) are suitable. For long-term storage, it is advisable to store the compound as a solid at -20°C and prepare solutions fresh as needed. If storing in solution is necessary for an extended period, it should be kept at -20°C or, preferably, -80°C.
Q5: Are there any specific handling precautions I should take when working with this compound?
A5: When handling this compound, it is important to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Minimize exposure of the compound to light by using amber vials or wrapping containers in foil. It is also recommended to blanket the container with an inert gas like argon or nitrogen to displace oxygen, especially for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of the this compound stock solution. | 1. Prepare a fresh stock solution from solid material. 2. Analyze the old stock solution using HPLC or LC-MS to check for degradation products. 3. Review storage conditions of the stock solution (temperature, light exposure). |
| Appearance of additional peaks in the chromatogram during analysis. | The sample has degraded. | 1. Identify the degradation products if possible using LC-MS/MS. 2. Review the sample preparation and storage procedures to identify the source of degradation. 3. Consider performing a forced degradation study to understand the degradation profile. |
| Precipitation of the compound in a stored solution. | Poor solubility or solvent evaporation. | 1. Gently warm the solution and vortex to redissolve the compound. 2. If precipitation persists, consider preparing a fresh, less concentrated solution. 3. Ensure the container is properly sealed to prevent solvent evaporation. |
Potential Degradation Pathways of this compound
The degradation of this compound is likely to proceed through pathways common to other naphthoylindole synthetic cannabinoids, primarily oxidation and hydrolysis.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of this compound.
How to minimize off-target effects of Cl2201
Welcome to the technical support center for Inhibitor X. This resource is designed to help researchers, scientists, and drug development professionals minimize off-target effects and troubleshoot common issues encountered during experiments with Inhibitor X.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Inhibitor X and its known off-targets?
Inhibitor X is a potent small molecule inhibitor of Protein Kinase A (PKA). However, at higher concentrations, it has been observed to interact with other kinases, leading to potential off-target effects. The table below summarizes the known binding affinities.
| Target | IC50 (nM) |
| PKA (On-Target) | 5 |
| P38 MAPK (Off-Target) | 150 |
| ERK1/2 (Off-Target) | 300 |
| JNK (Off-Target) | 500 |
Q2: What are the common phenotypic off-target effects observed with Inhibitor X?
Users have reported the following off-target effects, particularly at concentrations exceeding 100 nM:
-
Decreased cell viability and proliferation.
-
Induction of apoptosis.
-
Changes in cell morphology.
-
Activation of stress-response pathways.
Q3: How can I minimize the off-target effects of Inhibitor X in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:
-
Dose-Response Curve: Always perform a dose-response experiment to determine the lowest effective concentration for inhibiting PKA in your specific cell line.
-
Use the Lowest Effective Concentration: Once the optimal concentration is determined, use this concentration for all subsequent experiments.
-
Control Experiments: Include appropriate controls to distinguish on-target from off-target effects. This includes using a structurally related but inactive compound, as well as rescue experiments where the target protein is re-expressed.
-
Orthogonal Approaches: Confirm your findings using alternative methods to inhibit PKA, such as RNA interference (siRNA or shRNA).
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed after treatment with Inhibitor X.
-
Possible Cause: The concentration of Inhibitor X being used is too high, leading to significant off-target effects.
-
Troubleshooting Steps:
-
Verify Stock Solution Concentration: Ensure the concentration of your stock solution is accurate.
-
Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which cytotoxicity becomes significant. A typical workflow for a cytotoxicity assay is outlined below.
-
Lower the Concentration: Use a concentration of Inhibitor X that is effective at inhibiting PKA but shows minimal cytotoxicity.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental conditions can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent between experiments.[1][2]
-
Optimize Seeding Density: Determine the optimal cell seeding density for your specific assay to ensure a measurable signal without overcrowding.[1][3]
-
Monitor Cell Health: Regularly check cell morphology and viability to ensure you are working with a healthy cell population.[1][2]
-
Issue 3: Observed phenotype does not align with known PKA signaling.
-
Possible Cause: The observed phenotype may be a result of off-target effects.
-
Troubleshooting Steps:
-
Perform a Western Blot Analysis: Check for the activation of known off-target pathways, such as the MAPK pathways (p38, ERK, JNK).
-
Use a Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of PKA to see if the phenotype is reversed.
-
Confirm with an Orthogonal Method: Use siRNA or shRNA to knockdown PKA and see if the same phenotype is observed.
-
Experimental Protocols
Protocol 1: Dose-Response Curve for PKA Inhibition
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Inhibitor X (e.g., from 1 nM to 10 µM). Treat the cells with the different concentrations for the desired time (e.g., 1 hour).
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Western Blot Analysis: Perform a Western blot to detect the phosphorylation of a known PKA substrate (e.g., CREB at Ser133).
-
Data Analysis: Quantify the band intensities and plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50.
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with a range of Inhibitor X concentrations for 24-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control.
Visualizations
Caption: On-target and off-target signaling pathways of Inhibitor X.
Caption: Recommended experimental workflow for using Inhibitor X.
References
Technical Support Center: Synthesis and Purification of Compound Cl2201
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of compound Cl2201.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several types of impurities can arise. These are broadly categorized as organic, inorganic, and residual solvent impurities.[1] Organic impurities may include unreacted starting materials, by-products from competing reaction pathways, and degradation products of this compound.[1][2] Inorganic impurities can originate from reagents, catalysts, or reaction vessels. Residual solvents used during the synthesis and purification steps are also a common source of contamination.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the physical state of this compound and the nature of the impurities present.[2] Common methods for purifying solid organic compounds like this compound include crystallization, chromatography (such as thin-layer, column, and high-performance liquid chromatography), and filtration.[2] For liquid samples, distillation and extraction are often employed.[2]
Q3: How can I improve the yield and purity of this compound during crystallization?
A3: To enhance yield and purity during crystallization, solvent selection is crucial. The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility near its boiling point.[2] Using a minimum amount of hot solvent to dissolve the compound ensures the solution is saturated, which is essential for good crystal formation upon cooling.[2] For multi-gram scale synthesis, a two-layer extraction with acid- and base-treated support material can remove both acidic and basic impurities, leading to yields greater than 95%.[3]
Q4: What is the best way to remove water-soluble impurities from my organic synthesis mixture of this compound?
A4: Liquid-liquid extraction using diatomaceous earth products can be a fast and effective method to remove water-soluble impurities.[3] This technique avoids the formation of emulsions, which can be a problem with traditional liquid-liquid extraction, and improves the reproducibility of the purification process.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity after Crystallization | Inappropriate solvent choice. | Select a solvent where this compound has high solubility at high temperatures and low solubility at low temperatures.[2] |
| Cooling the solution too quickly. | Allow the solution to cool slowly to promote the formation of pure crystals. | |
| Presence of significant amounts of impurities. | Perform a preliminary purification step, such as column chromatography, before crystallization. | |
| Oily Product Instead of Crystals | Presence of impurities that inhibit crystallization. | Try re-purifying a small sample using a different technique (e.g., preparative TLC) to isolate the pure compound and use it as a seed crystal. |
| The compound may have a low melting point. | Cool the solution to a lower temperature or try a different solvent system. | |
| Colored Impurities in Final Product | Adsorption of colored by-products onto the crystals. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| Poor Separation in Column Chromatography | Incorrect solvent system (mobile phase). | Optimize the solvent system using thin-layer chromatography (TLC) to achieve good separation of this compound from its impurities. |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |
| Irregular packing of the stationary phase. | Ensure the column is packed uniformly to avoid channeling. | |
| Emulsion Formation During Extraction | Agitation is too vigorous. | Gently invert the separatory funnel instead of shaking vigorously. |
| High concentration of surfactants or detergents. | Add a saturated solution of sodium chloride (brine) to break the emulsion. | |
| Use of diatomaceous earth cartridges can eliminate emulsion formation.[3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents to find one in which it is sparingly soluble at room temperature but very soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid is completely dissolved.[2]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any remaining solvent.
Protocol 2: Flash Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel or alumina in the chosen eluent (solvent system).
-
Column Packing: Pour the slurry into a glass column, allowing the stationary phase to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the mobile phase through the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification and analysis of synthesized this compound.
References
Calibration curve problems in Cl2201 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Cl2201, with a focus on calibration curve problems.
Frequently Asked Questions (FAQs)
Q1: What is a calibration curve and why is it crucial for this compound quantification?
A calibration curve is a fundamental tool in analytical chemistry used to determine the concentration of an unknown sample.[1][2] It is created by measuring the instrument response for a series of standards with known concentrations of this compound. This relationship between concentration and response is then used to calculate the concentration of this compound in your experimental samples.[2] A reliable calibration curve is essential for ensuring the accuracy, precision, and validity of your quantitative data.[3][4]
Q2: What is an acceptable R-squared (R²) value for a this compound calibration curve?
The coefficient of determination, R², indicates how well the data points fit the regression line.[5][6] While the acceptable value can vary by application, for most bioanalytical methods, an R² value of ≥ 0.990 is generally considered good.[5][7] For some highly regulated analyses, such as pharmaceutical assays, a stricter requirement of R² > 0.995 or even > 0.999 may be necessary.[7] However, a high R² value alone does not guarantee linearity; visual inspection and analysis of residuals are also critical.[8]
Q3: What is the difference between the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?
-
Limit of Detection (LOD): This is the lowest concentration of this compound that can be reliably detected by the analytical instrument, but not necessarily quantified with acceptable accuracy and precision.[9][10] It is the point at which the signal is distinguishable from the background noise, often defined as a signal-to-noise ratio of 3:1.[11]
-
Limit of Quantitation (LOQ): This is the lowest concentration of this compound that can be measured with a defined level of precision and accuracy.[9][12] The LOQ is critical for reporting quantitative results and is typically defined by a signal-to-noise ratio of 10:1 or as the lowest point on the calibration curve that meets specific criteria for accuracy and precision (e.g., within ±20%).[5][11]
Q4: Should I use an internal standard for this compound analysis?
Yes, using an internal standard (IS) is highly recommended for LC-MS based quantification of this compound. An IS is a compound with similar chemical properties to this compound (ideally a stable isotope-labeled version) that is added at a constant concentration to all samples, including calibrators and unknowns.[13][14][15] The IS helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the results.[1][13][15] Calibration is then based on the ratio of the analyte signal to the internal standard signal.[1][16]
Troubleshooting Guides
This section addresses specific problems you may encounter with your this compound calibration curves.
Problem 1: Poor Linearity (Low R² Value)
Q: My calibration curve for this compound has a low R² value (<0.99). What are the common causes and how can I fix it?
A: A low R² value indicates that the data points do not closely follow the linear regression model. This can stem from issues with your standards, the instrument, or the data analysis itself.
Common Causes & Solutions:
-
Inaccurate Standard Preparation: Errors in weighing the reference standard or in performing serial dilutions are a primary cause of non-linearity.[8][17]
-
Solution: Prepare a fresh set of calibration standards, carefully verifying all calculations and pipetting techniques. Use calibrated pipettes and avoid pipetting very small volumes (<10 µL) if possible.[17]
-
-
Contamination: Contamination in the blank or low-concentration standards can artificially inflate the response, leading to a poor fit.
-
Inappropriate Concentration Range: The selected concentration range may exceed the linear dynamic range of the detector.[5][8]
-
Solution: Narrow the concentration range of your standards. If you observe flattening at the high end, this suggests detector saturation.[5]
-
-
Instrument Issues: Problems with the injector, column, or detector can all lead to poor linearity.[8]
-
Solution: Perform routine instrument maintenance. Check for active sites in the injector liner that might adsorb the analyte at low concentrations.[8]
-
Caption: Troubleshooting workflow for poor calibration curve linearity.
Problem 2: Inconsistent Results & Poor Reproducibility
Q: I'm seeing significant variation in my this compound quantification results between runs. What could be the cause?
A: Poor reproducibility is often caused by unaccounted-for variables in the analytical process. The most common culprit in LC-MS analysis is the matrix effect .
Common Causes & Solutions:
-
Matrix Effects: This occurs when co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of this compound in the mass spectrometer's source.[19][20] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal), causing inaccurate and irreproducible results.[3][21]
-
Solution: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound.[21] A SIL-IS co-elutes with this compound and experiences the same matrix effects, allowing the ratio to remain constant. If a SIL-IS is unavailable, improving sample cleanup (e.g., using Solid Phase Extraction) can help remove interfering components.[3]
-
-
Inconsistent Sample Preparation: Variations in extraction recovery between samples will lead to inconsistent results.[14]
-
Instrument Variability: Fluctuations in instrument performance over time can affect results.
Caption: Conceptual diagram of matrix effect causing ion suppression.
Problem 3: Curve Flattens at High Concentrations
Q: My calibration curve is linear at low concentrations but flattens out at higher concentrations. Why is this happening?
A: This phenomenon is a classic sign of detector saturation or ionization saturation .[18][23]
Common Causes & Solutions:
-
Detector Saturation: The mass spectrometer detector has a finite capacity to detect ions at any given moment. When the concentration of this compound is too high, the detector becomes overwhelmed, and its response is no longer proportional to the concentration.[18][23]
-
Solution: The simplest solution is to reduce the concentration of your upper-level standards to stay within the linear range of the detector. If you need to measure samples at these high concentrations, you will need to dilute them into the linear range of the assay before analysis.
-
-
Ionization Saturation: In electrospray ionization (ESI), there is a limit to the efficiency of ion formation in the source. At very high analyte concentrations, the ionization process itself can become saturated, leading to a non-linear response.[18][23]
-
Solution: As with detector saturation, limit the upper end of your calibration curve. You can also try adjusting source parameters, but narrowing the calibration range is the most common approach.
-
Caption: Non-linear response curve showing detector saturation.
Quantitative Data Summary
| Parameter | Acceptance Criteria | Common Range/Value | Citation(s) |
| Correlation Coefficient (r) | Should be close to 1. | ≥ 0.995 | [5] |
| Coefficient of Determination (R²) | Should be close to 1. | ≥ 0.990 | [5][7] |
| Back-Calculated %Error | Accuracy of each calibrator point when back-calculated from the curve. | Within ±15% of nominal value (±20% at LOQ). | [5] |
| Limit of Quantitation (LOQ) | Lowest standard on the curve meeting accuracy and precision criteria. | S/N Ratio ≥ 10:1 | [11] |
| Regression Model | The simplest model that adequately describes the data. | Linear (y=mx+b) with 1/x or 1/x² weighting. | [18][23][24] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards for this compound
This protocol outlines the preparation of a set of calibration standards in a biological matrix (e.g., blank plasma).
-
Prepare Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound reference standard.[17]
-
Dissolve the standard in a suitable organic solvent (e.g., Methanol) to a final volume of 1.0 mL in a Class A volumetric flask. This is your primary stock.
-
-
Prepare Intermediate Stock Solutions:
-
Perform serial dilutions from the primary stock to create intermediate stocks. For example, dilute the 1 mg/mL stock to 100 µg/mL, then to 10 µg/mL, and finally to 1 µg/mL.
-
Always use calibrated pipettes and fresh solvent for each dilution step.
-
-
Prepare Spiking Solutions:
-
From the intermediate stocks, prepare a series of spiking solutions that will be used to fortify the blank matrix.
-
-
Fortify Blank Matrix:
-
Obtain a pooled batch of blank biological matrix (e.g., human plasma).
-
Spike small volumes of the appropriate spiking solution into a known volume of the matrix to create the final calibration standards. For example, add 10 µL of a 100 ng/mL spiking solution to 990 µL of blank plasma to create a 1 ng/mL standard.
-
Ensure the volume of organic solvent added is minimal (typically <5% of the total volume) to avoid altering the matrix characteristics.
-
-
Finalize Standards:
-
Prepare a minimum of six non-zero calibration standards covering the expected concentration range of your samples.[2][18][25]
-
Also prepare a "zero sample" (matrix spiked only with internal standard) and a "blank sample" (matrix only).[2][18][25]
-
Vortex each standard thoroughly and treat them exactly as you would your unknown samples, including the addition of the internal standard and the full extraction procedure.
-
Protocol 2: Evaluating Matrix Effects
This protocol helps determine if ion suppression or enhancement is affecting your this compound analysis.
-
Prepare Samples:
-
Set 1 (Analyte in Solvent): Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Set 2 (Post-Extraction Spike): Extract at least 5-6 different sources of blank biological matrix as you would for your samples. After the final evaporation step, reconstitute the dried extract with the solution from Set 1.
-
-
Analyze Samples:
-
Inject and analyze the samples from both sets via LC-MS.
-
-
Calculate Matrix Effect:
-
The matrix effect (%) is calculated using the following formula for each matrix source: Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
A value < 100% indicates ion suppression .[21]
-
A value > 100% indicates ion enhancement .[21]
-
A consistent and significant deviation from 100% confirms the presence of matrix effects, reinforcing the need for a suitable internal standard or improved sample cleanup.[3]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations [annlabmed.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Calibration Part II – Evaluating Your Curves - Cannabis Industry Journal [cannabisindustryjournal.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
- 12. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. Internal standard - Wikipedia [en.wikipedia.org]
- 16. Video: Internal Standards for Quantitative Analysis [jove.com]
- 17. ionsource.com [ionsource.com]
- 18. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nebiolab.com [nebiolab.com]
- 20. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. rsc.org [rsc.org]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the In Vitro Potency of Synthetic Cannabinoids: AM-2201
Introduction
This guide provides a detailed comparison of the in vitro potency of AM-2201, a synthetic cannabinoid receptor agonist. The potency of such compounds is primarily determined by two key pharmacological parameters: binding affinity (Kᵢ) at cannabinoid receptors (CB1 and CB2) and functional activity (EC₅₀) in cell-based assays. Understanding these parameters is critical for researchers in pharmacology and drug development for characterizing compound behavior at the molecular level.
Despite a comprehensive search of scientific literature, quantitative pharmacological data (Kᵢ, EC₅₀) for a compound specifically designated as CL-2201 could not be located. Therefore, a direct potency comparison cannot be provided. This guide will present the established pharmacological profile for AM-2201 and detail the standard experimental methodologies used to generate these critical data points.
Pharmacological Profile of AM-2201
AM-2201, or 1-(5-fluoropentyl)-3-(1-naphthoyl)indole, is a full agonist at both CB1 and CB2 receptors.[1] Its potency is characterized by strong binding affinity (low nanomolar Kᵢ values) and functional activity.
Data Presentation: AM-2201 Potency
The following table summarizes the key in vitro potency metrics for AM-2201 at human cannabinoid receptors.
| Compound | Receptor | Binding Affinity (Kᵢ) (nM) | Functional Activity (EC₅₀) (nM) |
| AM-2201 | Human CB1 | 1.0[1] | 38[1] |
| Human CB2 | 2.6[1] | 58[1] |
-
Binding Affinity (Kᵢ): The inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.
-
Functional Activity (EC₅₀): The half-maximal effective concentration, representing the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC₅₀ value indicates greater potency in eliciting a functional response.
Cannabinoid Receptor Signaling Pathway
Both CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gi/o.[2] Upon activation by an agonist like AM-2201, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[2] This reduction in cAMP is the basis for the functional assays used to measure the potency of CB1/CB2 agonists.
Caption: Canonical Gi/o-coupled signaling pathway for the CB1 receptor.
Experimental Protocols
The following protocols describe standard, widely accepted methods for determining the binding affinity and functional potency of cannabinoid receptor ligands.
Competitive Radioligand Binding Assay (for Kᵢ Determination)
This assay measures the ability of a test compound (e.g., AM-2201) to compete with a radiolabeled ligand for binding to CB1 or CB2 receptors.
-
Objective: To determine the binding affinity (Kᵢ) of a test compound.
-
Materials:
-
Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: A high-affinity cannabinoid agonist, typically [³H]CP-55,940.
-
Test Compound: AM-2201, serially diluted to a range of concentrations.
-
Non-specific Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like WIN 55,212-2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Equipment: 96-well filter plates (GF/C), vacuum filtration manifold, scintillation counter.
-
-
Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of the test compound and a fixed concentration of the radioligand in assay buffer.
-
Incubation: In a 96-well plate, combine the receptor membranes, the fixed concentration of radioligand, and varying concentrations of the test compound. Include wells for "total binding" (no test compound) and "non-specific binding" (with excess unlabeled ligand).
-
Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.[2]
-
Harvesting: Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[3]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to determine the IC₅₀ value from the curve.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/K𝘥)
-
Where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
cAMP Accumulation Functional Assay (for EC₅₀ Determination)
This assay measures the functional consequence of receptor activation—the inhibition of cAMP production—to determine a compound's potency as an agonist.
-
Objective: To determine the functional potency (EC₅₀) of a test compound.
-
Materials:
-
Cell Line: A cell line (e.g., HEK-293 or CHO) stably expressing the human CB1 or CB2 receptor.
-
Stimulant: Forskolin, an adenylyl cyclase activator used to induce a measurable baseline of cAMP.
-
Test Compound: AM-2201, serially diluted to a range of concentrations.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Detection Kit: A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor™-based).[4][5]
-
Equipment: Plate reader compatible with the chosen detection technology.
-
-
Cell Plating: Seed cells expressing the receptor of interest into a 96-well or 384-well plate and culture overnight.
-
Pre-incubation: Replace the culture medium with assay buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and incubate.
-
Agonist Addition: Add serial dilutions of the test compound (AM-2201) to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and raise intracellular cAMP levels. Incubate for a defined period (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and add the detection reagents from the cAMP kit according to the manufacturer's protocol. The signal generated is inversely proportional to the amount of cAMP produced.
-
Measurement: Read the plate using a compatible plate reader.
-
Normalize the data relative to controls (forskolin-only stimulation = 0% inhibition; basal level = 100% inhibition).
-
Plot the percentage inhibition of cAMP production against the log concentration of the test compound.
-
Use non-linear regression (four-parameter logistic fit) to determine the EC₅₀ value, which is the concentration of the agonist that causes 50% of its maximal inhibitory effect.
Caption: Experimental workflow for a Gi-coupled cAMP functional assay.
References
- 1. AM-2201 - Wikipedia [en.wikipedia.org]
- 2. Δ9-Tetrahydrocannabinol discriminative stimulus effects of AM2201 and related aminoalkylindole analogues in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ9-THC: Mechanism underlying greater toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Receptor Activation Profiles of Cl2201 and JWH-018
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic cannabinoids Cl2201 and JWH-018, focusing on their interactions with cannabinoid receptors. Due to a lack of publicly available experimental data for this compound, a direct quantitative comparison of its receptor activation profile with that of JWH-018 is not currently possible. However, this guide offers a comprehensive overview of JWH-018's established receptor binding and activation data, details the chemical relationship between the two compounds, and provides standardized experimental protocols and pathway diagrams relevant to the study of cannabinoid receptor ligands.
Introduction to this compound and JWH-018
JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a well-characterized synthetic cannabinoid that acts as a full agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2] It is a member of the naphthoylindole family and has been extensively studied for its potent cannabimimetic effects.[3][4]
This compound is a derivative of AM2201, which is a fluorinated analog of JWH-018. Specifically, this compound features a chlorine atom substituted on the naphthalene ring of the core structure. While its chemical structure suggests it likely interacts with cannabinoid receptors, there is no published scientific literature detailing its binding affinity, potency, or efficacy at either CB1 or CB2 receptors.
Quantitative Comparison of Receptor Activation
As stated, no quantitative receptor activation data for this compound has been published. The following table summarizes the available experimental data for JWH-018 at human CB1 and CB2 receptors.
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Efficacy | Assay Type |
| JWH-018 | CB1 | 9.00 ± 5.00[1] | 102[1] | Full Agonist[1] | Radioligand Binding / cAMP Assay |
| CB2 | 2.94 ± 2.65[1] | 133[1] | Full Agonist[1] | Radioligand Binding / cAMP Assay | |
| This compound | CB1 | Not Available | Not Available | Not Available | Not Available |
| CB2 | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
To facilitate research into novel cannabinoids like this compound and to provide a standardized method for comparison with compounds like JWH-018, the following detailed protocols for receptor binding and functional assays are provided.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist radiolabeled with tritium ([³H]), such as [³H]CP-55,940.
-
Test Compound: this compound or JWH-018, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well Plates: For sample incubation.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Scintillation Counter and Fluid: For detection of radioactivity.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled potent cannabinoid).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at 30°C for 90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the assay by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Functional Assay
This assay measures the functional potency (EC₅₀) and efficacy of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Cell Membranes: Membranes from cells expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS: Radiolabeled GTP analog.
-
GDP: Guanosine diphosphate.
-
Test Compound: this compound or JWH-018, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Other reagents and equipment are similar to the binding assay.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with GDP for at least 15 minutes on ice.
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane/GDP mixture.
-
Initiation and Incubation: Add [³⁵S]GTPγS to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum stimulation (Eₘₐₓ) relative to a standard full agonist.
Visualizations
Experimental Workflow
References
Cross-Validation of Analytical Methods for CI-2201: A Comparative Guide
Introduction
CI-2201, also known as AM-2201, is a potent synthetic cannabinoid that has been widely detected in herbal incense products. As a full agonist of the cannabinoid receptors CB1 and CB2, its consumption can lead to severe adverse health effects. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices, including biological samples and seized materials. This guide provides a comparative overview of the most common analytical techniques used for CI-2201, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Comparison of Analytical Methods
The primary analytical methods for the identification and quantification of CI-2201 are LC-MS/MS and GC-MS. Immunoassays are sometimes used for initial screening, but chromatographic methods are necessary for confirmation and quantification.
Table 1: Performance Characteristics of Analytical Methods for CI-2201
| Parameter | LC-MS/MS | GC-MS | Reference(s) |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | 0.5 mg/mL | [1][2] |
| Limit of Quantitation (LOQ) | 0.1 - 2.0 ng/mL | 2.5 mg/mL | [1][2][3] |
| Linearity Range | 2 - 1,000 ng/mL | 2.5 - 50 mg/mL | [2][3] |
| Accuracy (% Bias) | Within ±15% of nominal | -3.32% to 1.15% | [1][2] |
| Precision (%RSD/%CV) | < 15% | < 15.47% | [1][2] |
| Sample Throughput | High | Moderate | [4] |
| Derivatization Required | No | Sometimes | [5] |
| Thermal Degradation Risk | Low | High | [5] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and specific for the detection of CI-2201 and its metabolites in biological matrices like urine and blood.
a) Sample Preparation (Urine)
-
Enzymatic Hydrolysis: To 100 µL of urine, add an internal standard, 50 µL of 0.4 M ammonium acetate buffer (pH 4.0), and 2000 units of β-glucuronidase. Vortex and incubate for 2 hours at 55°C.[6]
-
Protein Precipitation: After cooling, add 190 µL of acetonitrile, vortex, and centrifuge for 10 minutes at 15,000 x g and 4°C.[6]
-
Supernatant Transfer: Transfer 150 µL of the supernatant to an autosampler vial.[6]
-
Injection: Inject a portion of the supernatant into the LC-MS/MS system.
b) Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Column Temperature: 40°C.[1]
c) Tandem Mass Spectrometry (MS/MS)
-
Ionization Source: Electrospray ionization (ESI) in positive mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for CI-2201 and its internal standard.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and reliable method, often considered a "gold standard" for forensic substance identification.[5]
a) Sample Preparation (Herbal Material)
-
Homogenization: Homogenize the herbal material.
-
Extraction: Extract approximately 100 mg of the ground material with 1 mL of methanol by vortexing for 5 minutes and sonicating for 10 minutes.[7]
-
Filtration: Filter the extract through a 0.45 µm syringe filter.[7]
-
Injection: Inject an aliquot of the filtered extract into the GC-MS system.
b) Gas Chromatography (GC)
-
Column: A capillary column with a phase such as 5% phenyl polysiloxane is typically used.
-
Injector Temperature: 250 - 300°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to separate the compounds.
-
Carrier Gas: Helium or hydrogen.
c) Mass Spectrometry (MS)
-
Ionization Source: Electron Ionization (EI).
-
Scan Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.
Visualizations
Signaling Pathway of CI-2201
CI-2201 is a potent full agonist of the cannabinoid receptors CB1 and CB2.[8] Its psychoactive effects are primarily mediated through the activation of the CB1 receptor in the central nervous system.[9][10][11][12] This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately altering neurotransmitter release.
Analytical Workflow for CI-2201
The following diagram illustrates a typical workflow for the analysis of CI-2201 in a sample, from receipt to final data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 5. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AM-2201 - Wikipedia [en.wikipedia.org]
- 8. Δ9-Tetrahydrocannabinol discriminative stimulus effects of AM2201 and related aminoalkylindole analogues in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of cannabinoid agonists and antagonists in male rats discriminating the synthetic cannabinoid AM2201 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic cannabinoid AM2201 induces seizures: Involvement of cannabinoid CB1 receptors and glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Effects of Synthetic Cannabinoids and THC: A Guide for Researchers
This guide provides a comparative analysis of the in vivo effects of the synthetic cannabinoid JWH-018 and its chlorinated derivative, often referred to as Cl-2201 in chemical nomenclature, against the naturally occurring phytocannabinoid, delta-9-tetrahydrocannabinol (THC). The information presented is intended for researchers, scientists, and drug development professionals, synthesizing available experimental data to highlight key differences in their physiological, behavioral, and neurological impacts. While direct comparative studies on JWH-018-Cl (Cl-2201) are limited, this guide draws upon research on closely related synthetic cannabinoids to provide a comprehensive overview.
Synthetic cannabinoids, such as JWH-018 and its analogs, are known to be potent agonists of the cannabinoid receptors, CB1 and CB2.[1] In contrast, THC is a partial agonist of these receptors.[1] This fundamental difference in receptor interaction is believed to underlie the often more intense and unpredictable effects observed with synthetic cannabinoid use.[1]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from preclinical studies, offering a side-by-side comparison of the in vivo effects of JWH-018 and THC.
Table 1: Comparative Potency and Efficacy in Cannabinoid Tetrad Tests
| Parameter | JWH-018 | Δ⁹-THC | Reference |
| Hypothermia (Rectal Temperature) | 30.75 ± 0.30 °C (100 mg/30 L, inhalation) | 34.13 ± 0.05 °C (100 mg/30 L, inhalation) | [2] |
| 30.90 ± 0.33 °C (10 mg/kg, IP) | 32.10 ± 0.37 °C (100 mg/kg, IP) | [2] | |
| Catalepsy | Significant catalepsy (IP injection) | Significant catalepsy (IP injection) | [2][3] |
| No catalepsy (inhalation) | No catalepsy (inhalation) | [2][3] | |
| Locomotor Activity | Dose-dependent suppression | Dose-dependent suppression | [3][4] |
| Antinociception (Tail Flick Latency) | Dose-dependent increase | Dose-dependent increase | [3] |
Table 2: Effects on Memory (Novel Object Recognition Test in Mice)
| Compound | Effect on Memory Retention | Potency Compared to THC | Reference |
| JWH-018 | Dose-dependent impairment | More potent | [5] |
| JWH-018-Cl | Dose-dependent impairment | More potent | [5] |
| Δ⁹-THC | Dose-dependent impairment | - | [5] |
Experimental Protocols
The data presented in this guide are derived from various preclinical studies employing standardized experimental protocols.
Cannabinoid Tetrad Assay
This battery of tests is a standard method for assessing cannabinoid-like activity in rodents.
-
Drug Administration: Compounds are administered via intraperitoneal (IP) injection or inhalation of vaporized drug.[2][3]
-
Hypothermia: Rectal temperature is measured at baseline and at set time points following drug administration using a digital thermometer.[2][3]
-
Catalepsy: The duration for which a mouse remains immobile with its forepaws placed on an elevated bar is recorded.[2][3]
-
Locomotor Activity: Spontaneous activity is measured in an open-field arena, often quantified by beam breaks or video tracking.[3][4]
-
Antinociception: The tail-flick test is used to assess pain perception, where the latency to withdraw the tail from a radiant heat source is measured.[3]
Novel Object Recognition (NOR) Test
This task assesses learning and memory in rodents.
-
Animal Model: Male mice are typically used.[5]
-
Procedure:
-
Habituation: Mice are allowed to explore an empty open-field arena.
-
Training (T1): Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period.
-
Testing (T2): After a retention interval (e.g., 2 or 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. A preference for the novel object indicates memory of the familiar object.[5]
-
-
Drug Administration: The test compounds are typically administered before the training session.[5]
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the canonical signaling pathway activated by cannabinoid receptor agonists like THC and synthetic cannabinoids.
Caption: Cannabinoid receptor activation and downstream signaling.
Experimental Workflow
The diagram below outlines a typical workflow for in vivo behavioral pharmacology studies comparing cannabinoid compounds.
Caption: Workflow for in vivo cannabinoid comparison studies.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic cannabinoid JWH-018 and its halogenated derivatives JWH-018-Cl and JWH-018-Br impair Novel Object Recognition in mice: Behavioral, electrophysiological and neurochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of AM-2201 for Cannabinoid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic cannabinoid AM-2201 with other well-characterized cannabinoid receptor ligands. The following sections detail the binding affinity and functional potency of these compounds, supported by established experimental data, to assist in evaluating the specificity of AM-2201 for cannabinoid receptors CB1 and CB2.
Comparative Binding and Functional Data
The selectivity of a compound for a particular receptor is a critical aspect of its pharmacological profile. For cannabinoid researchers, understanding whether a ligand preferentially binds to and activates CB1 or CB2 receptors is crucial for interpreting experimental results and for therapeutic development. The data presented below summarizes the binding affinities (Ki) and functional potencies (EC50) of AM-2201 and other key synthetic cannabinoids. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | Receptor Selectivity |
| AM-2201 | 1.0 [1] | 2.6 [1] | 38 [1] | 58 [1] | Non-selective |
| JWH-018 | 9.0[2][3] | 2.9[2][3] | 14.7[2] | - | Slightly CB2 selective |
| CP-55,940 | 0.98 - 2.5 | 0.92 | - | - | Non-selective[4] |
| WIN-55,212-2 | 2.4 - 16.7 | 3.7 | 69.9[2] | - | Slightly CB2 selective[5] |
AM-2201 is a potent, non-selective full agonist for both CB1 and CB2 receptors, with a slightly higher affinity for the CB1 receptor.[1] Its high potency is comparable to that of JWH-018.[6] Synthetic cannabinoids like JWH-018 and AM-2201 generally exhibit a stronger binding affinity for CB1 receptors compared to the primary psychoactive component of cannabis, Δ9-tetrahydrocannabinol (THC).[[“]][[“]][[“]]
Experimental Protocols
Accurate determination of binding affinity and functional potency is paramount in receptor pharmacology. The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Cannabinoid Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing either human CB1 or CB2 receptors are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.
-
The resulting membrane preparations are stored at -80°C until use.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate.
-
Total Binding: Wells contain the receptor membranes and a radioligand (e.g., [³H]CP-55,940), a high-affinity cannabinoid receptor agonist.
-
Non-specific Binding: These wells contain the receptor membranes, radioligand, and a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2) to saturate the receptors.
-
Competitive Binding: These wells contain the receptor membranes, radioligand, and varying concentrations of the unlabeled test compound (e.g., AM-2201).
-
The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
3. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound's concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
cAMP Functional Assay for Cannabinoid Receptors
This assay determines the functional potency (EC50) of a compound by measuring its effect on the intracellular levels of cyclic adenosine monophosphate (cAMP). Cannabinoid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
1. Cell Culture and Plating:
-
CHO or HEK293 cells stably expressing the human CB1 or CB2 receptor are cultured to 80-90% confluency.
-
The cells are harvested and seeded into a 384-well plate and incubated for 24 hours.
2. Assay Procedure:
-
The culture medium is removed, and the cells are treated with varying concentrations of the test compound (e.g., AM-2201) or a reference agonist.
-
The plate is incubated at room temperature for 15-30 minutes.
-
Forskolin, an adenylyl cyclase activator, is added to all wells (except for basal controls) to stimulate cAMP production.
-
The plate is incubated for another 30 minutes at room temperature.
3. cAMP Detection:
-
The cells are lysed, and the intracellular cAMP levels are measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a LANCE Ultra cAMP kit.
4. Data Analysis:
-
A standard curve is used to convert the assay signal to cAMP concentrations.
-
The percentage inhibition of forskolin-stimulated cAMP production is plotted against the log concentration of the test compound.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production, is determined using non-linear regression.
Cannabinoid Receptor Signaling Pathway
Upon binding of an agonist like AM-2201, cannabinoid receptors (CB1 and CB2) undergo a conformational change. This activates the associated inhibitory G-protein (Gi/o). The activated G-protein then inhibits the enzyme adenylyl cyclase, which leads to a reduction in the intracellular concentration of the second messenger cAMP. This modulation of cAMP levels affects downstream signaling cascades, including the activity of Protein Kinase A (PKA), which in turn regulates gene transcription and other cellular responses.
References
- 1. AM-2201 - Wikipedia [en.wikipedia.org]
- 2. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The difference between the CB(1) and CB(2) cannabinoid receptors at position 5.46 is crucial for the selectivity of WIN55212-2 for CB(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. consensus.app [consensus.app]
- 9. consensus.app [consensus.app]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of Cl2201 and its Metabolites: A Guided Review for Researchers
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cl2201 (also known as 5F-JWH-398 or 4'-chloro-AM-2201) is a synthetic cannabinoid whose pharmacological and toxicological properties are not extensively documented in scientific literature. Due to the limited availability of direct experimental data for this compound, this guide provides a comparative analysis of its close structural analog, AM-2201, and its metabolites. The metabolism, receptor affinity, and potential toxicological implications of AM-2201 are presented as a predictive framework for understanding this compound. The primary metabolic pathways for AM-2201 involve hydroxylation and carboxylation, leading to various metabolites that may retain significant biological activity. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows to aid researchers in this field.
Introduction
Synthetic cannabinoids represent a large and structurally diverse class of psychoactive substances. This compound is a naphthoylindole-based synthetic cannabinoid that is a derivative of the more well-known compound AM-2201, featuring a chlorine atom at the 4-position of the naphthalene ring. While specific research on this compound is scarce, the extensive studies on AM-2201 provide a valuable basis for predicting its metabolic fate and pharmacological profile. This guide leverages the available data on AM-2201 to offer a comparative analysis of the parent compound and its metabolites, a crucial aspect for understanding its overall effects and for the development of analytical detection methods.
Comparative Data Summary
The following tables summarize the key quantitative data for AM-2201 and its major metabolites. This information is critical for understanding the structure-activity relationships and the potential for metabolites to contribute to the overall pharmacological and toxicological profile.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of AM-2201
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| AM-2201 | 1.0[1][2] | 2.6[1][2] |
Note: Data on the receptor binding affinities of specific this compound metabolites are not available. However, studies on metabolites of other synthetic cannabinoids like JWH-018 and AM-2201 have shown that hydroxylated metabolites can retain high affinity for cannabinoid receptors.[3]
Table 2: Major Metabolites of AM-2201 Identified in In Vitro and In Vivo Studies
| Metabolite Name | Metabolic Reaction | Biological Matrix |
| JWH-018 N-(5-hydroxypentyl) metabolite | Hydroxylation | Urine, Plasma[4] |
| JWH-018 N-pentanoic acid metabolite | Carboxylation | Urine, Plasma[1][4] |
| AM-2201 N-(4-hydroxypentyl) metabolite | Hydroxylation | Urine, Plasma[4][5] |
| AM-2201 6-hydroxyindole metabolite | Indole hydroxylation | Urine[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below are summaries of typical experimental protocols used in the study of synthetic cannabinoid metabolism.
In Vitro Metabolism Using Human Liver Microsomes (HLMs)
This protocol is designed to identify the primary metabolites of a synthetic cannabinoid produced by phase I enzymes.
-
Incubation: The test compound (e.g., AM-2201) is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4).
-
Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Incubation Conditions: The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: The sample is centrifuged to precipitate proteins, and the supernatant is collected.
-
Analysis: The supernatant is evaporated to dryness, reconstituted in a suitable solvent, and analyzed by LC-MS/MS to identify the metabolites.[6]
Metabolite Identification in Urine Samples
This protocol outlines the steps for extracting and identifying synthetic cannabinoid metabolites from urine.
-
Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase to cleave glucuronide conjugates, which are common phase II metabolites.[5]
-
Sample Dilution: The hydrolyzed urine is diluted with a buffer solution.
-
Solid-Phase Extraction (SPE): The diluted sample is passed through an SPE cartridge to isolate the metabolites from the urine matrix.
-
Elution: The metabolites are eluted from the SPE cartridge using an appropriate organic solvent mixture.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for analysis.
-
LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system for the separation and identification of metabolites.[7]
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of this compound and its metabolites.
Signaling Pathway of Cannabinoid Receptors
Synthetic cannabinoids like this compound exert their effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.
Experimental Workflow for In Vitro Metabolism Study
This diagram outlines the typical workflow for identifying metabolites of a compound using in vitro methods.
Discussion and Future Directions
The comparative analysis of AM-2201 provides a strong foundation for predicting the metabolic fate and activity of this compound. It is highly probable that this compound undergoes similar metabolic transformations, including hydroxylation on the pentyl chain and the indole ring, as well as carboxylation of the pentyl chain. The presence of the chlorine atom on the naphthalene ring of this compound may influence the rate of metabolism and could potentially introduce additional metabolic pathways, such as dechlorination or hydroxylation of the naphthalene ring.
Future research should focus on conducting dedicated in vitro and in vivo metabolism studies on this compound to confirm these predictions and to identify any unique metabolites. Furthermore, the pharmacological activity and toxicological profiles of the parent compound and its identified metabolites need to be thoroughly investigated to understand the complete effects of this compound exposure. Such studies are crucial for the development of sensitive and specific analytical methods for forensic and clinical toxicology.
References
- 1. soft-tox.org [soft-tox.org]
- 2. AM-2201 - Wikipedia [en.wikipedia.org]
- 3. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic Effects, Pharmacokinetics, and Metabolism of the Synthetic Cannabinoid AM-2201 in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
A Comparative Analysis of Cl2201 and Other Synthetic Cannabinoids for Researchers and Drug Development Professionals
An in-depth guide to the structural, pharmacological, and metabolic profiles of Cl2201 in relation to JWH-018, AM-2201, and UR-144.
This guide provides a comparative overview of the synthetic cannabinoid this compound against other well-characterized synthetic cannabinoids, namely JWH-018, AM-2201, and UR-144. The information is intended for researchers, scientists, and drug development professionals, offering a summary of available data on their chemical structures, receptor binding affinities, functional activities, and metabolic pathways.
Introduction to Synthetic Cannabinoids
Synthetic cannabinoids are a broad class of chemical compounds that functionally mimic Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] These compounds act as agonists at the cannabinoid receptors, primarily CB1 and CB2.[1] The CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects, while the CB2 receptor is mainly expressed in the immune system and is associated with immunomodulatory functions.[2] Synthetic cannabinoids often exhibit higher binding affinities and greater potency at these receptors compared to THC, leading to more intense and often unpredictable physiological and psychological effects.[1]
This compound: A Structural Overview
This compound, also known as JWH-398 N-(5-fluoropentyl) analog, is a naphthoylindole-based synthetic cannabinoid.[3][4] Structurally, it is a derivative of AM-2201, featuring a chlorine atom at the 4-position of the naphthalene group.[3] The core structure consists of an indole ring linked to a naphthalene moiety via a ketone bridge, with a fluorinated pentyl chain attached to the indole nitrogen. This N-pentyl chain is a common feature in many synthetic cannabinoids and is known to contribute to high affinity for cannabinoid receptors.[1]
Unfortunately, as of the latest available data, the specific physiological and toxicological properties of this compound have not been extensively studied, and quantitative in vitro pharmacological data such as receptor binding affinities (Ki) and functional potencies (EC50) are not publicly available.[3] Therefore, the following comparison relies on the established data for structurally similar compounds to provide a predictive context for the potential activity of this compound.
Comparative Pharmacological Data
The following table summarizes the available quantitative data for JWH-018, AM-2201, and UR-144. The absence of data for this compound is noted and should be a critical consideration for any research or development involving this compound.
| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | CB1 Functional Potency (EC50, nM) | CB2 Functional Potency (EC50, nM) |
| This compound | Not Available | Not Available | Not Available | Not Available |
| JWH-018 | 9.00[4] | 2.94[4] | 102[4] | 133[4] |
| AM-2201 | 1.0[5] | 2.6[5] | 38[5] | 58[5] |
| UR-144 | 150[6] | 1.8[6] | 421[6] | 72[6] |
Note: Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.
Discussion of Comparative Data
JWH-018: As a first-generation synthetic cannabinoid, JWH-018 displays high affinity for both CB1 and CB2 receptors, acting as a full agonist.[4] Its potent, non-selective nature has been linked to a range of physiological effects.
AM-2201: The addition of a fluorine atom to the N-pentyl chain of a JWH-018 analog results in AM-2201. This modification significantly increases its binding affinity and functional potency at both CB1 and CB2 receptors compared to JWH-018.[5] Given that this compound is a chlorinated derivative of a fluorinated compound similar to AM-2201, it is plausible that this compound also exhibits high potency at cannabinoid receptors. Halogenation is a common strategy to enhance the binding affinity of ligands to their receptors.
UR-144: In contrast to the non-selective profiles of JWH-018 and AM-2201, UR-144 demonstrates a marked selectivity for the CB2 receptor, with a significantly lower affinity for the CB1 receptor.[6] This selectivity profile makes it a valuable tool for researchers investigating the therapeutic potential of targeting the CB2 receptor, for example, in inflammatory conditions, without inducing the psychoactive effects associated with strong CB1 agonism.[7]
Inferred Properties of this compound
Based on its structural similarity to AM-2201, it can be hypothesized that this compound is a potent agonist at both CB1 and CB2 receptors. The presence of a chlorine atom on the naphthalene ring may further influence its pharmacological profile, potentially altering its binding affinity, efficacy, or metabolic stability. However, without empirical data, this remains speculative. Researchers are strongly advised to conduct comprehensive in vitro and in vivo studies to characterize the pharmacological and toxicological profile of this compound before its use in any application.
Metabolic Pathways
The metabolism of synthetic cannabinoids typically involves Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) reactions, primarily mediated by cytochrome P450 enzymes.[8]
-
JWH-018: Metabolism of JWH-018 is extensive, with hydroxylation of the pentyl chain and the indole ring being major pathways.[4] Some of its metabolites have been shown to retain significant activity at cannabinoid receptors, which may contribute to the overall duration and intensity of its effects.[9]
-
AM-2201: The metabolism of AM-2201 is similar to that of JWH-018, with hydroxylation and carboxylation of the fluoropentyl chain being prominent routes.[5]
-
UR-144: UR-144 is also extensively metabolized, with hydroxylation and oxidation of the pentyl chain and the tetramethylcyclopropyl group.[10]
For this compound, it is anticipated that its metabolism would follow similar pathways, including hydroxylation of the fluoropentyl chain and potential modifications to the chlorinated naphthalene ring. The presence of the chlorine atom could influence the rate and sites of metabolism.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Materials: Cell membranes expressing the target cannabinoid receptor (CB1 or CB2), a radiolabeled ligand with known affinity for the receptor (e.g., [³H]CP55,940), the test compound (this compound or comparators), binding buffer, and a filtration apparatus.
-
Procedure:
-
A constant concentration of the radiolabeled ligand and cell membranes is incubated with varying concentrations of the test compound.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Activity Assay ([³⁵S]GTPγS Binding Assay)
This assay measures the functional activity (EC50) of a compound by quantifying its ability to activate G-protein signaling downstream of the receptor.
-
Materials: Cell membranes expressing the target cannabinoid receptor, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, the test compound, and assay buffer.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of GDP and [³⁵S]GTPγS in the presence of varying concentrations of the test compound.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Visualizations
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by synthetic cannabinoid agonists at the CB1 and CB2 receptors.
Caption: Canonical signaling pathway of cannabinoid receptors.
Experimental Workflow for Synthetic Cannabinoid Characterization
The diagram below outlines a typical experimental workflow for the characterization of a novel synthetic cannabinoid.
Caption: Experimental workflow for synthetic cannabinoid characterization.
Conclusion
This compound is a halogenated naphthoylindole synthetic cannabinoid, structurally related to the potent agonist AM-2201. While a comprehensive pharmacological profile for this compound is currently lacking in the scientific literature, its structural features suggest it is likely a potent agonist at both CB1 and CB2 receptors. In contrast, other synthetic cannabinoids like JWH-018 and AM-2201 are well-characterized potent, non-selective agonists, while UR-144 exhibits significant CB2 receptor selectivity.
The absence of empirical data for this compound underscores the critical need for further research to determine its binding affinity, functional activity, metabolic fate, and toxicological profile. The experimental protocols and comparative data provided in this guide serve as a foundation for researchers and drug development professionals to undertake such investigations and to better understand the potential properties of this and other novel synthetic cannabinoids. It is imperative that any work with this compound proceeds with caution and is guided by rigorous scientific investigation.
References
- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. mdpi.com [mdpi.com]
- 4. JWH-018 - Wikipedia [en.wikipedia.org]
- 5. AM-2201 - Wikipedia [en.wikipedia.org]
- 6. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substance Details CL-2201 [unodc.org]
- 9. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to ONC201 (Dordaviprone) for H3K27M-Mutant Diffuse Midline Glioma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ONC201 (dordaviprone) with other emerging therapeutic alternatives for H3K27M-mutant diffuse midline glioma (DMG), supported by experimental data. The information is intended to inform research and drug development efforts in this challenging area of neuro-oncology.
Executive Summary
ONC201 (dordaviprone) is a first-in-class small molecule that has shown promising clinical activity in patients with H3K27M-mutant diffuse midline glioma, a universally fatal pediatric brain tumor.[1] This guide summarizes the available quantitative data on ONC201 and compares it to two other investigational therapies: paxalisib, a PI3K/mTOR inhibitor, and GD2 CAR T-cell therapy, a form of immunotherapy. Detailed experimental protocols for key preclinical assays and visualizations of the therapeutic mechanisms are also provided.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from clinical studies of ONC201 and its alternatives in patients with H3K27M-mutant diffuse midline glioma.
Table 1: Efficacy of ONC201 and Alternatives in H3K27M-Mutant Diffuse Midline Glioma
| Therapy | Clinical Trial | Number of Patients | Median Overall Survival (OS) | Overall Response Rate (ORR) |
| ONC201 | Pooled analysis (NCT03416530, NCT03134131) | 71 (non-recurrent) | 22 months | Not Reported |
| Pooled analysis (recurrent) | 50 | 9.3 months from recurrence | 20% (RANO-HGG) | |
| Paxalisib | PNOC022 | Not Specified | 16.5 months | Not Reported |
| GD2 CAR T-cell Therapy | Phase 1 (NCT05316155) | 11 | Median not reached, several alive at 2+ years | 4 of 11 patients had 52%-100% tumor reduction |
Table 2: Safety and Tolerability
| Therapy | Common Adverse Events | Grade ≥3 Treatment-Related Adverse Events |
| ONC201 | Fatigue, nausea, headache.[2] | Fatigue (10%).[3] |
| Paxalisib | Hyperglycemia.[4] | Not specified in available results. |
| GD2 CAR T-cell Therapy | Cytokine release syndrome, tumor inflammation-associated neurotoxicity.[5] | Dose-limiting cytokine release syndrome in 3 patients at higher dose.[5] |
Experimental Protocols
Detailed methodologies for key preclinical experiments cited in the evaluation of ONC201 are provided below.
Cell Viability Assay
This protocol is adapted from preclinical studies evaluating the effect of ONC201 on H3K27M-mutant glioma cell lines.[6][7]
-
Cell Seeding: H3K27M-mutant glioma cells are seeded in 96-well opaque white microplates at a density of 3,000 cells per well in 100 µL of media.[6][7] The plates are incubated overnight to allow for cell adherence.
-
Treatment: Cells are treated with a range of ONC201 concentrations (e.g., 0.1 to 10 µM) or a vehicle control (DMSO).[2]
-
Incubation: The treated plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is measured using the CellTiter-Glo® 2.0 assay, which quantifies ATP levels as an indicator of metabolically active cells.[7]
Western Blot Analysis
This protocol is a general guideline for assessing protein expression changes induced by ONC201 treatment, based on standard western blot procedures.
-
Protein Extraction: H3K27M-mutant glioma cells are treated with ONC201 or vehicle control for a specified time. Cells are then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., p-Akt, p-ERK, H3K27me3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Signaling Pathways
Caption: ONC201 dual mechanism of action.
Caption: Mechanisms of paxalisib and GD2 CAR T-cell therapy.
Experimental Workflow
Caption: Preclinical evaluation workflow for ONC201.
References
- 1. news-medical.net [news-medical.net]
- 2. benchchem.com [benchchem.com]
- 3. ONC201 (Dordaviprone) in Recurrent H3 K27M-Mutant Diffuse Midline Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for AM-2201 Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthetic cannabinoid AM-2201, a potent agonist of the cannabinoid receptors, continues to be a compound of significant interest in forensic toxicology and pharmacological research. Accurate and reliable analytical methods are paramount for its detection and quantification in various matrices. This guide provides a comparative overview of analytical methodologies for AM-2201, drawing from published literature to offer a valuable resource for laboratories involved in its analysis. While a formal inter-laboratory comparison study for AM-2201 is not publicly available, this document compiles and compares reported analytical performance data to serve as a practical benchmark.
Comparison of Analytical Methods
The primary methods for the identification and quantification of AM-2201 and its metabolites in biological matrices are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following tables summarize typical performance characteristics for these methods as reported in various single-laboratory validation studies. It is important to note that these values provide a benchmark for performance but are not derived from a direct inter-laboratory comparison study.
Table 1: Performance Characteristics of LC-MS/MS Methods for AM-2201 Analysis
| Analyte | Matrix | LLOQ (ng/mL) | LLOQ (ng/mL) | Accuracy (% bias) | Precision (%RSD) |
| AM-2201 | Blood/Serum | 0.43 - 4.0[1] | - | Not Reported | Not Reported |
| AM-2201 N-(4-hydroxypentyl) metabolite | Urine | 3.1[2] | - | Not Reported | Not Reported |
| AM-2201 & Metabolites | Rat Plasma | ≤0.17 - ≤1.14[3] | - | Not Reported | Not Reported |
Table 2: Performance Characteristics of GC-MS Methods for AM-2201 Analysis
| Analyte | Matrix | LLOQ (ng/mL) | Accuracy (% bias) | Precision (%RSD) |
| AM-2201 | Plant Material | 0.05% by mass[2] | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of typical experimental protocols for the analysis of AM-2201 using LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for AM-2201 in Urine
This protocol is a generalized procedure based on common practices reported in the literature for the analysis of AM-2201 and its metabolites.
1. Sample Preparation (Hydrolysis and Solid-Phase Extraction - SPE)
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add β-glucuronidase and an appropriate buffer (e.g., phosphate buffer, pH 6.8). Incubate to deconjugate glucuronidated metabolites.
-
SPE:
-
Condition a C8/aminopropyl SPE cartridge.
-
Load the hydrolyzed urine sample.
-
Wash the cartridge with a series of solvents to remove interferences.
-
Elute the analytes with an appropriate solvent mixture (e.g., ethyl acetate-methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[2]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with mobile phases consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally employed.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for AM-2201 and its metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for AM-2201 in Plant Material
This protocol is a generalized procedure based on common practices for the analysis of AM-2201 in herbal mixtures.
1. Sample Preparation (Solvent Extraction)
-
Extraction: Sonicate a known mass of the plant material in methanol to extract the cannabinoids.[2]
-
Dilution: Take an aliquot of the methanolic extract and dilute it appropriately for GC-MS analysis.[4]
2. GC-MS Analysis
-
Gas Chromatography (GC):
-
Injection: A split/splitless injector is typically used.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is common.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Scan Mode: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Mandatory Visualizations
Signaling Pathway of AM-2201
AM-2201, like other synthetic cannabinoids, exerts its effects primarily through the activation of the cannabinoid receptor 1 (CB1R), a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway initiated by the binding of a synthetic cannabinoid agonist to the CB1 receptor.
Caption: CB1 Receptor Signaling Pathway for Synthetic Cannabinoids
Experimental Workflow for LC-MS/MS Analysis of AM-2201
The following diagram outlines the typical workflow for the analysis of AM-2201 and its metabolites in a biological matrix using liquid chromatography-tandem mass spectrometry.
References
Cl2201 as a Reference Standard for Forensic Analysis: A Comparative Guide
In the ever-evolving landscape of novel psychoactive substances (NPS), forensic laboratories require well-characterized reference standards for the unambiguous identification and quantification of these compounds in seized materials and biological samples. Cl2201, a synthetic cannabinoid, has emerged as one such reference material. This guide provides a comparative analysis of this compound against other established synthetic cannabinoid reference standards, offering insights into its analytical performance and pharmacological context. The information is intended for researchers, scientists, and drug development professionals working in forensic science and toxicology.
Introduction to this compound
This compound, with the formal name (4-chloro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]-methanone, is a synthetic cannabinoid and a derivative of AM2201, featuring a chlorine atom at the fourth position of the naphthalene group.[1] As a relatively new compound on the NPS market, its physiological and toxicological properties are not yet extensively documented in peer-reviewed literature.[1] This lack of comprehensive data necessitates a careful comparison with more established reference standards to understand its utility and limitations in forensic analysis.
Comparative Analysis of Synthetic Cannabinoid Reference Standards
The selection of an appropriate reference standard is critical for the accuracy and reliability of forensic analyses. This section compares this compound with other commonly encountered synthetic cannabinoids used as reference materials, such as JWH-018, UR-144, and XLR-11.
Chemical and Physical Properties
A fundamental aspect of a reference standard is its well-defined chemical and physical identity. The table below summarizes key properties of this compound and its alternatives.
| Property | This compound | JWH-018 | UR-144 | XLR-11 |
| Chemical Name | (4-chloro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]-methanone | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone | (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | --INVALID-LINK--methanone |
| Molecular Formula | C₂₄H₂₁ClFNO | C₂₄H₂₃NO | C₂₃H₃₁NO | C₂₃H₃₀FNO |
| Molecular Weight | 393.9 g/mol | 341.5 g/mol | 337.5 g/mol | 355.5 g/mol |
| CAS Number | 1391486-12-6 | 209414-07-3 | 1199943-44-6 | 1364933-54-9 |
Cannabinoid Receptor Binding Affinity
The pharmacological potency of synthetic cannabinoids is primarily determined by their binding affinity to the cannabinoid receptors CB1 and CB2. A lower inhibition constant (Ki) indicates a higher binding affinity.[2] While extensive data is available for many synthetic cannabinoids, specific Ki values for this compound are not readily found in published literature, highlighting its status as a less-characterized compound.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| This compound | Not Publicly Available | Not Publicly Available |
| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 |
| AM2201 | 1.0 | 2.6 |
| UR-144 | 150 | 84 |
| XLR-11 | 24.0 ± 4.6 | 2.1 ± 0.6 |
Note: Ki values can vary between different studies and experimental conditions.
Analytical Methodologies
The accurate detection and quantification of synthetic cannabinoids in forensic samples rely on robust analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like synthetic cannabinoids.
Sample Preparation: A common sample preparation technique for GC-MS analysis of synthetic cannabinoids in solid materials involves extraction with an organic solvent. For biological matrices like blood or urine, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to remove interferences.
Instrumentation and Parameters:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is commonly used.
-
Injection: Splitless injection is often preferred for trace analysis.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Detection: The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of synthetic cannabinoids and their metabolites in complex biological matrices.
Sample Preparation: Sample preparation for LC-MS/MS is similar to GC-MS, often involving LLE or SPE. For urine samples, an enzymatic hydrolysis step with β-glucuronidase is frequently included to cleave glucuronide conjugates of metabolites.[3]
Instrumentation and Parameters:
-
Column: A C18 or other reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium formate is common.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification, which provides excellent sensitivity and specificity.
Experimental Protocols
General Protocol for GC-MS Analysis of Synthetic Cannabinoids in Herbal Material
-
Sample Preparation:
-
Homogenize 100 mg of the herbal material.
-
Add 5 mL of methanol and sonicate for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
MS System: Mass selective detector.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
General Protocol for LC-MS/MS Analysis of Synthetic Cannabinoids in Blood
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: ESI positive.
-
Detection: MRM mode (specific transitions for each analyte need to be determined).
-
Visualizations
Synthetic Cannabinoid Signaling Pathway
Caption: Generalized signaling pathway of synthetic cannabinoids.
Experimental Workflow for Forensic Analysis
Caption: Typical workflow for the forensic analysis of synthetic cannabinoids.
Conclusion
This compound serves as a reference material for the forensic identification of this specific synthetic cannabinoid. However, a significant challenge in its application is the current lack of publicly available data on its pharmacological properties, such as receptor binding affinities, and a limited number of published analytical methodologies detailing its specific behavior in various analytical systems. In contrast, established reference standards like JWH-018, UR-144, and XLR-11 are well-characterized, with extensive literature on their analytical detection and biological effects.
For forensic laboratories, the use of a reference standard with a comprehensive data package is crucial for method validation and the interpretation of results. While this compound is essential for the identification of samples containing this particular compound, analysts should be aware of the data gaps. When developing and validating analytical methods, it is recommended to include a panel of well-characterized synthetic cannabinoid reference standards to ensure the robustness and broad applicability of the forensic testing procedure. Further research into the analytical properties and pharmacology of this compound is warranted to enhance its utility as a forensic reference standard.
References
Safety Operating Guide
Navigating the Disposal of Cl2201: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Cl2201, a derivative of the potent synthetic cannabinoid AM2201, is a compound intended for forensic and research applications.[1] Due to its nature as a research chemical, its physiological and toxicological properties are not fully known.[1] Therefore, it is imperative to handle and dispose of this compound as a hazardous substance, adhering to stringent safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
-
Consult Institutional Guidelines : Before proceeding, consult your institution's Environmental Health and Safety (EHS) office for specific protocols regarding the disposal of research chemicals and potential controlled substance analogues.
-
Waste Identification and Segregation :
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Segregate solid waste (e.g., contaminated gloves, weigh paper, vials) from liquid waste (e.g., solutions containing this compound).
-
-
Containerization :
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Ensure containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not fill containers to more than 90% capacity to allow for expansion and prevent spills.
-
-
Waste Storage :
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Keep containers tightly sealed when not in use.
-
-
Arrange for Pickup : Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
As specific quantitative data for this compound is not available, the following table summarizes general recommendations for handling and disposal based on common laboratory practices for hazardous chemicals.
| Parameter | Guideline | Source/Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | Standard laboratory practice for hazardous chemicals. |
| Handling Location | Chemical fume hood | To minimize inhalation exposure to a substance with unknown toxicological properties. |
| Waste Container Type | Leak-proof, chemically compatible, clearly labeled | Prevents spills and ensures proper identification of hazardous waste. |
| Waste Segregation | Separate solid, liquid, and sharps waste | General hazardous waste management best practice to prevent reactions and facilitate disposal. |
| Regulatory Consideration | Potential Schedule I Controlled Substance Analogue | Based on its relationship to AM2201. Requires consultation with EHS and adherence to strict security and disposal protocols. |
Experimental Protocols: Decontamination of Labware
For reusable labware contaminated with this compound, a rigorous decontamination protocol should be followed.
-
Initial Rinse : Rinse the labware with a suitable organic solvent in which this compound is soluble (e.g., ethanol, methanol, or acetone) inside a chemical fume hood. Collect this initial rinse as hazardous liquid waste.
-
Secondary Wash : Wash the labware with soap and water.
-
Final Rinse : Rinse thoroughly with deionized water.
-
Drying : Allow the labware to air dry completely before reuse.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current regulatory guidelines. The absence of complete toxicological data for this compound necessitates treating it with the highest degree of caution.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
